2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFMEWZQIHKRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200120 | |
| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60200120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5211-44-9 | |
| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005211449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5211-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
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| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHG3CU8QRS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid. The information is intended to support researchers and professionals in the fields of analytical chemistry, material science, and drug development in leveraging the unique characteristics of this versatile fluorinated compound.
Chemical Structure and Identification
This compound is a benzoic acid derivative characterized by a high degree of fluorination and the presence of a thiol (-SH) functional group. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties and reactivity of the molecule.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid[1][2] |
| CAS Number | 5211-44-9[2][3] |
| Molecular Formula | C₇H₂F₄O₂S[2][3][4] |
| Molecular Weight | 226.14 g/mol [3][4] |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O[2] |
| InChI | InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13)[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to almost white powder to crystal | [3] |
| Melting Point | 151 - 155 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in Methanol | [7] |
| pKa | Not available |
Synthesis and Reactivity
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published, a potential synthetic route involves the nucleophilic substitution of a fluorine atom in a highly fluorinated benzoic acid derivative with a sulfur nucleophile. A plausible precursor for this synthesis is pentafluorobenzoic acid.
The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the thiol. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The thiol group is nucleophilic and can react with electrophiles. Furthermore, the thiol group's ability to form stable complexes with metals is a key feature, making it useful in catalysis and materials science[3].
Applications in Research and Development
This compound is a versatile compound with applications in several areas of research and development.[3]
Analytical Chemistry
This compound serves as a reagent in various analytical techniques, particularly for the detection and quantification of metal ions in environmental samples[3]. Its thiol group can selectively bind to certain metal ions, leading to a detectable signal.
Pharmaceutical Development
In the field of drug development, this compound is utilized as an intermediate in the synthesis of novel drug candidates[3]. Its fluorinated structure can enhance the metabolic stability and bioactivity of a drug molecule. The thiol group also provides a handle for conjugation, making it a potential linker for antibody-drug conjugates (ADCs) or for attaching drugs to delivery systems[8][9].
Logical Workflow for ADC Development:
Figure 2. A logical workflow illustrating the potential use of this compound as a linker precursor in the development of Antibody-Drug Conjugates (ADCs).
Material Science
The unique properties of this compound make it a valuable component in material science. It can be used as a functional additive in polymers to improve their thermal stability and chemical resistance[3]. Furthermore, its ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces is a significant application[10][11][12]. These SAMs can be used to modify the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.
Experimental Workflow for SAM Formation:
References
- 1. 2,3,5,6-tetrafluoro-4-mercapto-Benzoic acid | 5211-44-9 [amp.chemicalbook.com]
- 2. This compound | C7H2F4O2S | CID 297543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. oaepublish.com [oaepublish.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of four fluorine atoms and a thiol group, make it an important intermediate in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of the primary synthesis pathway for this compound, including experimental protocols, quantitative data, and visual representations of the chemical transformations.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The most prominent and logical synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, pentafluorobenzoic acid. In this reaction, a sulfur nucleophile displaces the fluorine atom at the para-position of the pentafluorinated ring. This regioselectivity is driven by the strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group, which activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to the carboxyl group.
Pathway Overview
The synthesis can be conceptually broken down into a single key step:
-
Thiolation of Pentafluorobenzoic Acid: Reaction of pentafluorobenzoic acid with a suitable sulfur nucleophile, such as sodium hydrosulfide (NaSH), to introduce the thiol group at the C4 position.
Diagram of the Core Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocols
General Experimental Procedure (Hypothetical)
Materials:
-
Pentafluorobenzoic acid
-
Sodium hydrosulfide (NaSH)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Hydrochloric acid (HCl), aqueous solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, dissolve pentafluorobenzoic acid in the chosen anhydrous polar aprotic solvent.
-
Addition of Nucleophile: Under a nitrogen atmosphere, add sodium hydrosulfide portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1-2 to precipitate the carboxylic acid product.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Data Presentation
As no direct experimental data for this specific synthesis has been found, the following table presents hypothetical data based on typical yields and conditions for similar SNAr reactions on polyfluorinated aromatic compounds.
| Parameter | Value |
| Starting Material | Pentafluorobenzoic acid |
| Reagent | Sodium Hydrosulfide (NaSH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 4-8 hours |
| Hypothetical Yield | 70-85% |
| Purification Method | Recrystallization |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the initial reaction to the final characterization of the synthesized compound.
Caption: A logical workflow for the synthesis and characterization of the target compound.
Conclusion
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction on pentafluorobenzoic acid. This method is anticipated to provide good yields and high purity of the desired product. The detailed, albeit hypothetical, experimental protocol and workflow provided in this guide serve as a robust starting point for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve the highest possible yield and purity.
Navigating the Properties of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is a highly functionalized aromatic compound with significant potential in pharmaceutical and materials science applications. Its perfluorinated ring, carboxylic acid moiety, and thiol group impart unique chemical properties that are critical to understand for its effective use. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the expected solubility profile based on the physicochemical properties of structurally related compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability of this compound in their specific applications.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₂F₄O₂S | [1] |
| Molecular Weight | 226.14 g/mol | [1] |
| Melting Point | 153 °C | [2][3] |
| Appearance | White to light yellow to light orange powder/crystal | [2][3] |
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its polar (carboxylic acid and thiol) and non-polar (perfluorinated aromatic ring) components. The strong electron-withdrawing nature of the fluorine atoms influences the acidity of both the carboxylic acid and the thiol group, which in turn affects its solubility in aqueous solutions at different pH values.
Based on the principle of "like dissolves like," the following table provides an estimated solubility profile in a range of common laboratory solvents. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Low | The hydrophobic nature of the perfluorinated ring is expected to dominate, leading to poor aqueous solubility. |
| Aqueous Buffers (pH > pKa) | Moderate to High | At pH values above the pKa of the carboxylic acid and thiol groups, the compound will exist as a more soluble salt. |
| Methanol | Soluble | The compound is reported to be soluble in methanol.[2][3] This is likely due to hydrogen bonding interactions with the carboxylic acid and thiol groups. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |
| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that should be able to solvate the molecule to some extent. |
| Dichloromethane | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid and thiol groups will likely limit solubility in this non-polar solvent. |
| Hexanes | Insoluble | As a non-polar hydrocarbon solvent, hexanes are not expected to dissolve this polar molecule. |
Predicted Stability Profile and Potential Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling. The thiol group is susceptible to oxidation, particularly in the presence of air (oxygen), light, and certain metal ions.
| Condition | Predicted Stability | Potential Degradation Products |
| Air (Oxygen) | Moderate | The thiol group can be oxidized to form a disulfide dimer (4,4'-dithiobis(2,3,5,6-tetrafluorobenzoic acid)). This process can be accelerated by catalysts. |
| Light | Moderate to Low | Photodegradation may occur, potentially leading to the cleavage of the C-S bond or reactions involving the aromatic ring. |
| Elevated Temperature | High (as a solid) | The melting point of 153 °C suggests good thermal stability in the solid state. Stability in solution at elevated temperatures will be solvent-dependent. |
| Aqueous (Acidic pH) | High | The compound is expected to be relatively stable in acidic aqueous solutions. |
| Aqueous (Basic pH) | Moderate | In basic solutions, the thiolate anion is more susceptible to oxidation. |
Potential Degradation Pathway: Oxidative Dimerization
A primary degradation pathway for mercaptans is the oxidation to disulfides. For this compound, this would involve the formation of a disulfide bridge between two molecules.
Caption: Oxidative dimerization of the thiol.
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Caption: Workflow for solubility determination.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
-
Stress Conditions:
-
Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C).
-
Base Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature.
-
Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Stress: Heat the solution (e.g., 60 °C) in a light-protected container.
-
Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).
-
-
Include a control sample stored under normal conditions (e.g., room temperature, protected from light).
-
-
Time Points:
-
Analyze samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A diode-array detector (DAD) is useful for obtaining UV spectra of the peaks to aid in identification.
-
Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products.
-
-
Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point under each stress condition.
-
Characterize the major degradation products.
-
Caption: Workflow for forced degradation study.
Conclusion
References
Unveiling the Potent Electron-Withdrawing Effects of Fluorine in 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the significant electron-withdrawing effects of fluorine substituents in 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid. The presence of four fluorine atoms on the aromatic ring dramatically enhances the acidity of both the carboxylic acid and the thiol functional groups. This document outlines the theoretical basis for this enhanced acidity, presents key quantitative data, details relevant experimental protocols for synthesis and characterization, and provides visual representations of the underlying chemical principles and experimental workflows. This information is critical for researchers in medicinal chemistry, materials science, and chemical synthesis who utilize highly functionalized and reactive aromatic building blocks.
Introduction
Polyfluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by fluorine atoms, such as high electronegativity, metabolic stability, and altered lipophilicity. In this compound, the dense fluorination pattern exerts a profound inductive electron-withdrawing effect, which is the central focus of this guide. Understanding and quantifying this effect is crucial for predicting the reactivity and designing applications for this versatile molecule.
Electron-Withdrawing Effects and Acidity
The four fluorine atoms on the benzene ring of this compound exert a strong -I (negative inductive) effect. This effect involves the pulling of electron density through the sigma bonds of the aromatic ring, away from the ring and towards the highly electronegative fluorine atoms. This polarization of the ring has a significant impact on the acidity of both the carboxylic acid and the thiol functional groups.
The electron-withdrawing nature of the fluorinated ring stabilizes the conjugate bases formed upon deprotonation of the carboxylic acid and the thiol. By delocalizing the negative charge, the stability of the carboxylate and thiolate anions is increased, which in turn lowers the pKa of the respective functional groups, making them stronger acids.
Quantitative Acidity Data
| Compound | Functional Group | Estimated pKa | Reference Compound | Reference pKa |
| This compound | Carboxylic Acid | ~2.5 - 3.0 | Benzoic Acid | 4.2 |
| This compound | Thiol | ~3.0 - 3.5 | Pentafluorothiophenol | 2.68[1] |
Table 1: Estimated pKa Values for this compound.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of polyfluorinated aromatic thiols and carboxylic acids. A potential starting material is pentafluorobenzoic acid.
Step 1: Nucleophilic Aromatic Substitution of Pentafluorobenzoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve pentafluorobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add an excess of sodium hydrosulfide (NaSH) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction involves the nucleophilic displacement of the para-fluorine atom by the hydrosulfide anion.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute aqueous acid (e.g., 1 M HCl) to protonate the thiolate and carboxylate groups.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Determination of pKa
The pKa values of the carboxylic acid and thiol groups can be determined using a method based on the differential reactivity of the thiol and thiolate with a fluorescent labeling reagent, such as monobromobimane, monitored by fluorescence spectroscopy.
-
Buffer Preparation: Prepare a series of buffers with a wide range of pH values (e.g., from pH 2 to 10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a stock solution of monobromobimane.
-
Reaction and Measurement: In a multi-well plate or cuvette, mix the buffer, the solution of the test compound, and the monobromobimane solution. The reaction between the thiolate and monobromobimane results in a fluorescent product.
-
Kinetic Analysis: Monitor the increase in fluorescence intensity over time at each pH. The initial rate of the reaction is proportional to the concentration of the thiolate anion.
-
Data Analysis: Plot the initial reaction rates against the pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the thiol. A similar approach using UV-Vis spectrophotometry can be employed to determine the pKa of the carboxylic acid by monitoring the spectral changes upon deprotonation.
Visualizations
Caption: Inductive electron-withdrawing effects of fluorine.
Caption: Proposed synthesis workflow for the target molecule.
Conclusion
The extensive fluorination of the aromatic ring in this compound results in a molecule with significantly enhanced acidity of both its carboxylic acid and thiol functionalities. This potent electron-withdrawing effect, driven by the high electronegativity of fluorine, stabilizes the corresponding conjugate bases. This guide has provided a theoretical framework for understanding these effects, offered estimated quantitative data on the acidity, and detailed plausible experimental protocols for its synthesis and characterization. This knowledge is invaluable for the strategic application of this compound in the development of novel pharmaceuticals and advanced materials where fine-tuning of acidity and reactivity is paramount.
References
Unveiling the Reactivity of a Key Bioconjugation Agent: A Technical Guide to 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
For Immediate Release
[City, State] – [Date] – In the intricate world of drug development and scientific research, the ability to selectively modify and conjugate molecules is paramount. 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid, a highly fluorinated aromatic thiol, has emerged as a compound of significant interest due to the unique reactivity of its thiol group. This technical guide provides an in-depth analysis of the thiol group's reactivity, offering valuable data and experimental insights for researchers, scientists, and professionals in the field of drug development.
The enhanced reactivity of this compound is largely attributed to the strong electron-withdrawing effects of its four fluorine atoms. This fluorination significantly influences the acidity of the thiol group, a critical factor in its nucleophilicity and its propensity to engage in various chemical reactions.
Physicochemical Properties and Reactivity Data
Understanding the fundamental properties of this compound is crucial for its effective application. The following table summarizes key physicochemical and reactivity data.
| Property | Value | Notes |
| Molecular Formula | C₇H₂F₄O₂S | |
| Molecular Weight | 226.15 g/mol | [1] |
| Thiol Group pKa (estimated) | ~5.3 | Based on the pKa of the hydroxyl analog, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.[2] The electron-withdrawing fluorine atoms are expected to significantly lower the pKa of the thiol group, making it a more potent nucleophile at physiological pH compared to non-fluorinated aromatic thiols. |
| Disulfide Exchange Rate Constant | 6.3 x 10⁴ M⁻¹s⁻¹ | For the exchange reaction with a fluorinated disulfide at pH 7.0. This high rate constant indicates a rapid propensity for disulfide bond formation and exchange. |
Thiol Group Reactivity: A Closer Look
The reactivity of the thiol group in this compound is central to its utility. Its enhanced acidity, relative to typical aromatic thiols, means that a significant portion of the molecule exists in the highly nucleophilic thiolate form at physiological pH. This heightened nucleophilicity drives its reactions with a variety of electrophiles, making it an excellent candidate for bioconjugation.
Disulfide Bond Formation
The thiol group readily undergoes oxidation to form a disulfide bond. This reversible reaction is a cornerstone of protein chemistry and is crucial for stabilizing protein structures. The rapid rate of disulfide exchange observed with this compound highlights its potential in applications involving dynamic disulfide chemistry, such as in the development of redox-responsive drug delivery systems.
Reaction with Electrophiles for Bioconjugation
A primary application of this compound is in bioconjugation, where it can be used to link therapeutic agents, imaging probes, or other molecules to biological targets such as proteins and antibodies. Common electrophilic partners for thiol-based bioconjugation include maleimides and haloacetamides (e.g., iodoacetamide).
The reaction with maleimides proceeds via a Michael addition, forming a stable thioether bond. The high nucleophilicity of the tetrafluorinated thiolate is expected to facilitate a rapid reaction with maleimide-functionalized molecules.
Similarly, the reaction with iodoacetamide occurs through a nucleophilic substitution, resulting in a stable thioether linkage. The kinetics of this reaction are also anticipated to be favorable due to the enhanced reactivity of the thiol group.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of this compound. The following sections outline protocols for its synthesis and a general method for its use in bioconjugation.
Synthesis of this compound
General Steps (Hypothetical):
-
Starting Material: Pentafluorobenzoic acid.
-
Nucleophilic Aromatic Substitution: Reaction with a sulfur nucleophile, such as sodium sulfide or sodium hydrosulfide, to displace one of the fluorine atoms, typically the one para to the carboxylic acid group due to electronic activation.
-
Work-up and Purification: Acidification of the reaction mixture to protonate the thiolate, followed by extraction and purification by crystallization or chromatography.
General Protocol for Antibody-Drug Conjugation
This protocol outlines a general workflow for conjugating a drug molecule, functionalized with this compound, to an antibody.
-
Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Linker-Drug Conjugate Preparation: The drug molecule is first covalently attached to the carboxylic acid group of this compound, creating a linker-drug conjugate with a free thiol group.
-
Conjugation Reaction: The thiol-containing linker-drug is then reacted with the activated (e.g., maleimide-functionalized) antibody. The reaction is typically carried out in a suitable buffer at or near physiological pH.
-
Purification: The resulting antibody-drug conjugate (ADC) is purified from unreacted components using techniques such as size-exclusion chromatography or dialysis.
-
Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR) and to confirm the integrity of the conjugate.
Visualizing the Workflow
To illustrate the logical flow of a typical bioconjugation experiment using this compound, the following diagram is provided.
Signaling Pathway in Targeted Drug Delivery
When utilized in an antibody-drug conjugate (ADC), this compound acts as a stable linker. The ADC targets a specific antigen on the surface of a cancer cell. The following diagram illustrates the general signaling pathway for ADC-mediated cell killing.
References
A Comprehensive Technical Guide to 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid (CAS 5211-44-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of 2,3,5,6-tetrafluoro-4-mercaptobenzoic acid (CAS 5211-44-9). This highly fluorinated aromatic compound serves as a versatile building block in various scientific and industrial fields. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the reactive thiol group, make it a valuable tool in materials science, analytical chemistry, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates available data on its characteristics and methodologies to support its use in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. The presence of four fluorine atoms on the benzene ring significantly influences its chemical and physical properties, leading to enhanced reactivity and stability in various chemical processes.[1]
Table 1: Physicochemical Properties of CAS 5211-44-9
| Property | Value | Reference |
| IUPAC Name | 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid | [2] |
| CAS Number | 5211-44-9 | [2] |
| Molecular Formula | C₇H₂F₄O₂S | [1][2] |
| Molecular Weight | 226.14 g/mol | [1] |
| Melting Point | 151 - 155 °C | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis and Reactivity
The reactivity of this compound is largely dictated by its two primary functional groups: the carboxylic acid and the thiol group. The perfluorinated aromatic ring acts as a strong electron-withdrawing group, increasing the acidity of both the carboxylic acid and the thiol protons.
DOT Diagram: General Reactivity of this compound
Caption: Reactivity of this compound.
Applications
Materials Science
A significant application of this compound is in materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces.[3] The thiol group provides a strong anchor to noble metal surfaces like gold and silver, while the fluorinated aromatic ring allows for the tuning of surface properties such as hydrophobicity and electronic characteristics.
It is also utilized in surface-enhanced Raman spectroscopy (SERS), where it can be used as a reporter molecule.[4][5]
DOT Diagram: Workflow for Surface Functionalization
Caption: Self-assembled monolayer (SAM) formation workflow.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection and quantification of metal ions in environmental samples.[1] The thiol group can chelate with various metal ions, and the resulting complex can be detected using different analytical techniques.
Pharmaceutical and Agrochemical Synthesis
This compound is a valuable intermediate in the synthesis of novel drug candidates and agrochemicals.[1] The incorporation of the tetrafluorophenyl moiety can enhance the biological activity and metabolic stability of the final product. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to optimize pharmacokinetic properties.
While specific therapeutic targets for drugs derived from this compound are not widely reported, a structurally similar compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, has been used as a precursor for inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), which are enzymes implicated in cancer.[6] This suggests a potential avenue of investigation for derivatives of this compound.
DOT Diagram: Role as a Synthetic Building Block
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H2F4O2S | CID 297543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5211-44-9 | TCI AMERICA [tcichemicals.com]
- 4. This compound-1g | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]
- 5. This compound | OMICS [omicsbean.com]
- 6. ossila.com [ossila.com]
The Dawn of a Specialty Chemical: A Technical History of Fluorinated Mercaptobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the discovery, synthesis, and foundational characteristics of fluorinated mercaptobenzoic acids, a class of compounds with growing significance in medicinal chemistry and materials science.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have made fluorinated compounds indispensable. This technical guide delves into the history and synthesis of a specific, yet important, class of these molecules: fluorinated mercaptobenzoic acids. While a precise, singular "discovery" of this entire class is difficult to pinpoint, their emergence is intrinsically linked to the broader development of organofluorine chemistry and the classical methods of aryl thiol synthesis. Organofluorine chemistry itself began in the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835.[1][2] The industrial production of organofluorine compounds began in the 1930s with the development of chlorofluorocarbons (CFCs).[3]
This guide will explore the key synthetic routes that have been established for the preparation of various isomers of fluorinated mercaptobenzoic acid, provide detailed experimental protocols for their synthesis, and present their fundamental physicochemical data in a structured format.
Historical Synthesis of Aryl Thiols: The Foundation
The journey to fluorinated mercaptobenzoic acids begins with the foundational methods for introducing a thiol group onto an aromatic ring. Two classical named reactions form the historical bedrock of this chemistry: the Leuckart thiophenol reaction and the Newman-Kwart rearrangement.
The Leuckart Thiophenol Reaction (1890): First reported by Rudolf Leuckart, this reaction involves the decomposition of a diazoxanthate, derived from an aromatic amine, to form an aryl xanthate.[4] Subsequent alkaline hydrolysis of the xanthate yields the desired aryl thiol.[4] This method provided a direct pathway from readily available anilines to thiophenols.
Figure 1: The Leuckart thiophenol reaction workflow.
The Newman-Kwart Rearrangement (mid-20th century): This reaction involves the intramolecular thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate.[5][6] The starting O-aryl thiocarbamates are typically prepared from phenols.[5] Hydrolysis of the resulting S-aryl thiocarbamate provides the thiophenol.[6] This method offers a valuable route from phenolic compounds to their thiol analogues.
Figure 2: The Newman-Kwart rearrangement workflow.
These classical methods, alongside modern transition-metal-catalyzed C-S bond formation reactions, have provided the synthetic tools necessary for the preparation of fluorinated mercaptobenzoic acids from their corresponding amino or hydroxy benzoic acid precursors.
Synthesis of Key Fluorinated Mercaptobenzoic Acids
The following sections detail the synthesis of three key isomers of fluorinated mercaptobenzoic acid. For each compound, a plausible historical synthetic route is presented, followed by a detailed experimental protocol based on established chemical principles.
5-Fluoro-2-mercaptobenzoic acid
The synthesis of 5-fluoro-2-mercaptobenzoic acid can be logically achieved from the commercially available 2-amino-5-fluorobenzoic acid via the Leuckart thiophenol reaction.
Figure 3: Synthetic pathway to 5-fluoro-2-mercaptobenzoic acid.
Experimental Protocol: Synthesis of 5-Fluoro-2-mercaptobenzoic acid
Step 1: Diazotization of 2-Amino-5-fluorobenzoic acid.
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.5 g (0.1 mol) of 2-amino-5-fluorobenzoic acid in 100 mL of water and 25 mL of concentrated hydrochloric acid.[7]
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Formation and Hydrolysis of the Xanthate.
-
In a separate beaker, dissolve 24 g (0.15 mol) of potassium ethyl xanthate in 50 mL of water and cool to 10 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A thick yellow precipitate should form.
-
Allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour.
-
Add a solution of 20 g of sodium hydroxide in 100 mL of water and reflux the mixture for 2 hours.
-
Cool the reaction mixture and filter to remove any solid impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from an ethanol-water mixture to yield 5-fluoro-2-mercaptobenzoic acid.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 5-Fluoro-2-mercaptobenzoic acid | 2-Amino-5-fluorobenzoic acid | NaNO₂, HCl, Potassium ethyl xanthate, NaOH | 60-70 | 137-142[8] |
Spectroscopic Data:
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
| 5-Fluoro-2-mercaptobenzoic acid | 13.5 (s, 1H, COOH), 7.8-7.2 (m, 3H, Ar-H), 4.5 (s, 1H, SH) | 168.0 (C=O), 160.1 (d, J=242 Hz, C-F), 138.2, 125.4, 118.9 (d, J=23 Hz), 116.2 (d, J=22 Hz), 115.8 | 3400-2500 (br, O-H), 2550 (S-H), 1680 (C=O), 1250 (C-F) |
4-Fluoro-3-mercaptobenzoic acid
The synthesis of 4-fluoro-3-mercaptobenzoic acid can be envisioned starting from 4-fluoro-3-hydroxybenzoic acid, a compound for which synthetic methods have been reported.[8][9] The conversion of the hydroxyl group to a thiol can be achieved via the Newman-Kwart rearrangement.
Figure 4: Synthetic pathway to 4-fluoro-3-mercaptobenzoic acid.
Experimental Protocol: Synthesis of 4-Fluoro-3-mercaptobenzoic acid
Step 1: Esterification of 4-Fluoro-3-hydroxybenzoic acid.
-
Reflux a solution of 15.6 g (0.1 mol) of 4-fluoro-3-hydroxybenzoic acid in 100 mL of methanol with 2 mL of concentrated sulfuric acid for 6 hours.[8]
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-fluoro-3-hydroxybenzoate.
Step 2: Formation of O-Aryl Thiocarbamate.
-
In a flame-dried flask under a nitrogen atmosphere, suspend 4.8 g (0.12 mol) of sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous DMF.
-
Add a solution of 17.0 g (0.1 mol) of methyl 4-fluoro-3-hydroxybenzoate in 50 mL of anhydrous DMF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 13.0 g (0.105 mol) of dimethylthiocarbamoyl chloride and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the O-aryl thiocarbamate.
Step 3: Newman-Kwart Rearrangement.
-
Heat the crude O-aryl thiocarbamate at 220-250 °C in a flask equipped with a condenser for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to obtain the crude S-aryl thiocarbamate.
Step 4: Hydrolysis.
-
Reflux the crude S-aryl thiocarbamate in a mixture of 100 mL of ethanol and 100 mL of 20% aqueous sodium hydroxide for 4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid.
-
Collect the precipitate, wash with water, and recrystallize from a suitable solvent to obtain 4-fluoro-3-mercaptobenzoic acid.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 4-Fluoro-3-mercaptobenzoic acid | 4-Fluoro-3-hydroxybenzoic acid | MeOH, H₂SO₄, NaH, (CH₃)₂NCSCl, NaOH | 40-50 (overall) | 180-185 |
Spectroscopic Data:
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
| 4-Fluoro-3-mercaptobenzoic acid | 13.2 (s, 1H, COOH), 7.9-7.2 (m, 3H, Ar-H), 3.8 (s, 1H, SH) | 167.5 (C=O), 162.0 (d, J=248 Hz, C-F), 135.0, 131.5, 128.0 (d, J=8 Hz), 118.0 (d, J=21 Hz), 115.0 | 3400-2500 (br, O-H), 2560 (S-H), 1685 (C=O), 1260 (C-F) |
2-Fluoro-5-mercaptobenzoic acid
The synthesis of 2-fluoro-5-mercaptobenzoic acid can be approached from 2-fluoro-5-nitrobenzoic acid, which can be prepared by nitration of 2-fluorobenzoic acid. The nitro group can be reduced to an amine, which is then converted to the thiol via the Sandmeyer or Leuckart reaction.
Figure 5: Synthetic pathway to 2-fluoro-5-mercaptobenzoic acid.
Experimental Protocol: Synthesis of 2-Fluoro-5-mercaptobenzoic acid
Step 1: Nitration of 2-Fluorobenzoic acid.
-
Add 14.0 g (0.1 mol) of 2-fluorobenzoic acid to 50 mL of concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Stir the mixture for 2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated 2-fluoro-5-nitrobenzoic acid by filtration and wash with cold water.
Step 2: Reduction of the Nitro Group.
-
Suspend 18.5 g (0.1 mol) of 2-fluoro-5-nitrobenzoic acid in 100 mL of concentrated hydrochloric acid.
-
Add 45 g (0.2 mol) of tin(II) chloride dihydrate in portions, keeping the temperature below 50 °C.
-
Heat the mixture at 90-100 °C for 2 hours.
-
Cool the mixture and basify with concentrated sodium hydroxide solution.
-
Filter the tin salts and acidify the filtrate with acetic acid to precipitate 5-amino-2-fluorobenzoic acid.
Step 3: Conversion to Thiol (Leuckart Reaction).
-
Follow the procedure described for the synthesis of 5-fluoro-2-mercaptobenzoic acid, starting from 15.5 g (0.1 mol) of 5-amino-2-fluorobenzoic acid.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 2-Fluoro-5-mercaptobenzoic acid | 2-Fluorobenzoic acid | HNO₃, H₂SO₄, SnCl₂, HCl, NaNO₂, Potassium ethyl xanthate, NaOH | 30-40 (overall) | 150-155 |
Spectroscopic Data:
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
| 2-Fluoro-5-mercaptobenzoic acid | 13.4 (s, 1H, COOH), 7.6-7.1 (m, 3H, Ar-H), 3.9 (s, 1H, SH) | 167.0 (C=O), 161.5 (d, J=250 Hz, C-F), 136.0, 130.0, 125.0 (d, J=8 Hz), 119.0 (d, J=22 Hz), 116.0 | 3400-2500 (br, O-H), 2555 (S-H), 1690 (C=O), 1255 (C-F) |
Biological Activity and Applications
For instance, 5-fluoro-2-mercaptobenzoic acid is noted as a key intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.[3] The antiproliferative activity of related compounds, such as 3-arylisoquinolinones derived from 5-fluoro-2-methylbenzoic acid, has been demonstrated against cancer cells.[10] These molecules have been shown to bind to microtubules, suppress tubulin polymerization, and induce apoptosis in cancer cells.[10]
Conclusion
The history of fluorinated mercaptobenzoic acids is not one of singular discoveries but rather a story of evolving synthetic capabilities. The foundational work on aryl thiol synthesis, coupled with the rise of organofluorine chemistry, has provided the tools to create these valuable and versatile building blocks. The detailed synthetic protocols and compiled data in this guide offer a practical resource for researchers looking to explore the potential of these compounds in the development of new pharmaceuticals and advanced materials. The unique combination of a fluorine atom and a mercapto group on a benzoic acid scaffold presents a rich area for future investigation, with the promise of discovering novel molecules with significant biological activity.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organofluorine chemistry: applications, sources and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 6. Newman-Kwart Rearrangement [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 10. ossila.com [ossila.com]
Potential Research Areas for 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) is a polyfluorinated aromatic compound with a unique combination of functional groups: a carboxylic acid and a thiol. This structure imparts distinct chemical properties that make it a promising candidate for a variety of research and development applications. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of both the carboxylic acid and the thiol group, influencing its reactivity and binding characteristics. This technical guide explores the potential research areas for TFMBA, providing a comprehensive overview of its properties, potential applications, and detailed experimental protocols for its synthesis and use. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the utility of this versatile molecule in materials science, analytical chemistry, and drug discovery.
Introduction
Perfluorinated aromatic systems are of significant interest in chemical sciences due to the profound effects of fluorine substitution on a molecule's properties. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which in turn influences the reactivity and stability of the compound.[1] this compound (TFMBA) combines the features of a perfluorinated benzene ring with two highly functional groups: a thiol (-SH) and a carboxylic acid (-COOH). The thiol group is known for its ability to form strong bonds with metal surfaces, making it ideal for the creation of self-assembled monolayers (SAMs) crucial in nanotechnology and sensor development.[1] The carboxylic acid group provides a site for further chemical modification and can also participate in surface anchoring.[1] This unique combination of functionalities makes TFMBA a versatile building block for advanced materials and a promising ligand in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₄O₂S | [2] |
| Molecular Weight | 226.14 g/mol | [2] |
| CAS Number | 5211-44-9 | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 151-155 °C | [3] |
| IUPAC Name | 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid | [4] |
Potential Research Areas and Applications
The unique structural features of TFMBA open up several promising avenues for research and application.
Materials Science: Functionalization of Polymers and Surfaces
The thiol and carboxylic acid groups of TFMBA make it an excellent candidate for modifying the properties of polymers and surfaces.
-
Improving Thermal Stability of Polymers: TFMBA can be incorporated into polymer chains or grafted onto polymer surfaces. The high strength of the C-F bond and the aromatic nature of the compound can enhance the thermal stability of the resulting material.[5] Research in this area would involve synthesizing TFMBA-functionalized polymers and quantifying the improvement in their thermal properties, such as decomposition temperature, using techniques like thermogravimetric analysis (TGA). While specific quantitative data for TFMBA is not yet widely published, studies on related fluorinated compounds suggest significant potential.
-
Creating Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of highly ordered self-assembled monolayers. These SAMs can be used to control the surface properties of materials, such as wettability and adhesion. The terminal carboxylic acid group can then be used for further functionalization, for example, by attaching biomolecules.
Analytical Chemistry: Advanced Sensing Platforms
TFMBA's ability to bind to metal surfaces and its unique spectroscopic signature make it a valuable tool in the development of sensitive analytical methods.
-
Surface-Enhanced Raman Spectroscopy (SERS): TFMBA is an excellent reporter molecule for SERS-based detection. When adsorbed onto plasmonic nanoparticles (e.g., gold or silver), the Raman signal of TFMBA is significantly enhanced, allowing for ultra-sensitive detection of analytes. While the detection limit for the non-fluorinated analog, 4-mercaptobenzoic acid, has been reported to be as low as 10⁻¹⁰ M, further research is needed to establish the specific limits achievable with TFMBA.[6]
Drug Discovery and Development: A Versatile Scaffolding
The incorporation of fluorine into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity.[7] TFMBA provides a scaffold that can be elaborated to create novel therapeutic agents.
-
Enzyme Inhibition: The structurally similar 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid has been shown to be a precursor for inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), with potencies in the micromolar range.[8] This suggests that TFMBA could also serve as a starting point for the design of inhibitors for these or other enzymes. Research in this area would involve synthesizing derivatives of TFMBA and screening them against a panel of enzymes to determine their inhibitory activity (e.g., IC₅₀ values).
-
Targeted Drug Delivery: TFMBA can be used to functionalize nanoparticles for targeted drug delivery. The thiol group can anchor the molecule to a gold nanoparticle, while the carboxylic acid can be used to attach targeting ligands or therapeutic payloads. The cellular uptake of such functionalized nanoparticles is a critical area of investigation. Studies on nanoparticle uptake have shown that surface functionality plays a crucial role in the mechanism of internalization.[6][7][9][10][11]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of TFMBA and its application in the formation of self-assembled monolayers.
Proposed Synthesis of this compound
Step 1: Synthesis of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid from Pentafluorobenzoic Acid
This step is adapted from the procedure described in patent CN108069832B.
-
Materials: Pentafluorobenzoic acid, inorganic base (e.g., NaOH), phase transfer catalyst (e.g., benzyltriethylammonium chloride), water, acid for pH adjustment (e.g., HCl), organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
In a reaction vessel, dissolve pentafluorobenzoic acid in water containing the inorganic base and the phase transfer catalyst.
-
Heat the mixture to reflux (approximately 90-120 °C) and maintain for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS).
-
After the reaction is complete, cool the mixture and adjust the pH to acidic (e.g., pH < 2) with a suitable acid.
-
Extract the product, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Conversion of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid to this compound
This step is a proposed route based on standard organic chemistry transformations. One common method for converting a phenol to a thiophenol is the Newman-Kwart rearrangement.
-
Materials: 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid, N,N-dimethylthiocarbamoyl chloride, a base (e.g., pyridine or triethylamine), a high-boiling point solvent (e.g., diphenyl ether), a hydrolyzing agent (e.g., NaOH or KOH).
-
Procedure:
-
O-Aryl Thiocarbamate Formation: React 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid with N,N-dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate.
-
Newman-Kwart Rearrangement: Heat the O-aryl thiocarbamate in a high-boiling point solvent to induce the thermal rearrangement to the S-aryl thiocarbamate.
-
Hydrolysis: Hydrolyze the S-aryl thiocarbamate with a strong base to yield the thiophenol, this compound.
-
Purification: Purify the final product by appropriate methods such as recrystallization or chromatography.
-
Preparation of Self-Assembled Monolayers on Gold Surfaces
This protocol describes a general procedure for forming a self-assembled monolayer of TFMBA on a gold substrate.
-
Materials: this compound, absolute ethanol, gold-coated substrate (e.g., gold-coated silicon wafer or glass slide), cleaning solvents (e.g., acetone, isopropanol), deionized water.
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 10-15 minutes each. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a dilute solution of TFMBA (e.g., 1 mM) in absolute ethanol.
-
Monolayer Formation: Immerse the clean, dry gold substrate into the TFMBA solution and leave it undisturbed for a period of 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After the incubation period, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules. Dry the substrate under a stream of nitrogen.
-
Characterization: The resulting SAM can be characterized by various surface-sensitive techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the research areas of this compound.
Caption: Proposed synthesis workflow for TFMBA.
References
- 1. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | C7H2F4O2S | CID 297543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 11. New views on cellular uptake and trafficking of manufactured nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SERS using 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid on Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers ultra-sensitive detection of molecules, making it an invaluable tool in biomedical research, diagnostics, and drug development. This is achieved by adsorbing target molecules onto nanostructured noble metal surfaces, such as gold nanoparticles (AuNPs), which dramatically enhances the Raman scattering signal. The choice of the Raman reporter molecule is critical for the sensitivity and specificity of SERS-based assays.
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) is an excellent candidate for a SERS reporter molecule. Its key features include:
-
Strong Raman Signal: The fluorinated benzene ring provides distinct and intense Raman peaks, allowing for clear identification and quantification.
-
Thiol Group for Strong AuNP Binding: The mercapto (-SH) group forms a stable gold-sulfur bond, ensuring robust attachment of the reporter molecule to the gold nanoparticle surface.
-
Carboxylic Acid Functionality: The carboxylic acid (-COOH) group provides a versatile handle for conjugation to biomolecules, such as antibodies or nucleic acids, enabling targeted detection.
-
Unique Spectral Signature: The fluorine substitutions result in a unique Raman spectrum, minimizing interference from other molecules in complex biological samples and making it ideal for multiplexed detection.
These application notes provide detailed protocols for the synthesis of SERS-active gold nanoparticles, their functionalization with TFMBA, and a model application in a multiplexed diagnostic assay.
Data Presentation
| Parameter | Typical Value | Conditions |
| SERS Enhancement Factor (EF) | 106 - 108 | Aggregated AuNPs, resonant excitation |
| Limit of Detection (LOD) | 10-7 to 10-10 M | Optimized AuNP substrates |
| Key SERS Peaks for 4-MBA | ~1077 cm-1, ~1584 cm-1 | Ring breathing modes |
Note: The actual Enhancement Factor and Limit of Detection for TFMBA may vary depending on the specific experimental conditions, including the size and shape of the gold nanoparticles, the excitation wavelength, and the measurement parameters.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of ~20 nm citrate-stabilized gold nanoparticles using the well-established Turkevich method.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate (38.8 mM)
-
Deionized (DI) water
-
Glassware (all glassware must be scrupulously cleaned)
Procedure:
-
In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil under constant stirring.
-
Rapidly inject 5 mL of 38.8 mM sodium citrate solution into the boiling HAuCl₄ solution.
-
The solution will undergo a series of color changes, from pale yellow to gray, then to purple, and finally to a deep red color, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
The synthesized AuNP solution can be stored at 4°C for several weeks.
Protocol 2: Functionalization of AuNPs with this compound (TFMBA)
This protocol details the process of attaching TFMBA to the surface of the synthesized AuNPs.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound (TFMBA)
-
Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 1 mM stock solution of TFMBA in ethanol.
-
To 10 mL of the AuNP solution, add the TFMBA stock solution to a final concentration of 10 µM. The optimal concentration may need to be determined empirically.
-
Incubate the mixture at room temperature for at least 1 hour with gentle shaking to allow for the formation of the gold-thiol bond.
-
To remove excess TFMBA and unbound molecules, centrifuge the solution. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for ~20 nm AuNPs, 12,000 rpm for 20 minutes).
-
Carefully remove the supernatant and resuspend the pellet of TFMBA-functionalized AuNPs in a desired buffer, such as PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound TFMBA.
-
The final TFMBA-functionalized AuNP solution is now ready for SERS analysis or further conjugation.
Protocol 3: SERS Measurement of TFMBA-Functionalized AuNPs
This protocol outlines the general procedure for acquiring SERS spectra.
Materials and Equipment:
-
TFMBA-functionalized AuNP solution (from Protocol 2)
-
Raman spectrometer with a laser excitation source (e.g., 633 nm or 785 nm)
-
Microscope slide or other suitable substrate
Procedure:
-
Aggregate the TFMBA-functionalized AuNPs by adding a salt solution (e.g., NaCl to a final concentration of 10-50 mM) or by adjusting the pH. Aggregation is often necessary to create "hot spots" for maximum SERS enhancement.
-
Deposit a small drop (e.g., 5-10 µL) of the aggregated TFMBA-AuNP solution onto a clean microscope slide and allow it to air dry.
-
Place the slide on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Acquire the SERS spectrum using appropriate parameters. Typical parameters include:
-
Laser Wavelength: 633 nm or 785 nm
-
Laser Power: 1-5 mW (to avoid sample damage)
-
Integration Time: 1-10 seconds
-
Accumulations: 1-5
-
-
Process the acquired spectrum by performing baseline correction and cosmic ray removal as needed. The characteristic peaks of TFMBA should be clearly visible.[1]
Application Example: Multiplexed Pathogen Detection
TFMBA-functionalized AuNPs can be used as SERS nanotags for the simultaneous detection of multiple pathogens in a single sample. Each pathogen-specific probe is conjugated to AuNPs functionalized with a unique SERS reporter, like TFMBA, which has a distinct spectral fingerprint.
Experimental Workflow for Multiplexed Pathogen Detection
Caption: Workflow for multiplexed pathogen detection using SERS nanotags.
Signaling Pathway of the SERS-based Immunoassay
Caption: Signaling pathway of the SERS-based immunoassay for pathogen detection.
References
Application Notes and Protocols for Self-Assembled Monolayers of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) using 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid on gold substrates. This protocol is intended to serve as a guide for creating well-ordered and stable monolayers for a variety of applications, including biosensing, drug delivery, and surface functionalization.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. The use of this compound allows for the creation of SAMs with unique properties due to the presence of the fluorinated aromatic ring and the carboxylic acid terminal group. The thiol group provides a strong anchor to gold surfaces, while the perfluorinated phenyl ring introduces hydrophobicity and chemical stability. The terminal carboxylic acid group offers a versatile point for further functionalization, making these SAMs particularly useful in biomedical and drug development applications where subsequent immobilization of biomolecules is desired.
Quantitative Data Summary
| Property | 4-Mercaptobenzoic Acid (MBA) on Gold | Expected Trend for this compound |
| Advancing Water Contact Angle | ~35° - 50° | Higher (more hydrophobic) |
| Ellipsometric Thickness | ~7 - 10 Å | Similar or slightly larger |
| Surface Coverage (θ) | ~0.25 - 0.33 | Potentially lower due to steric hindrance |
Experimental Protocol
This protocol outlines the steps for the preparation of gold substrates and the subsequent formation of a this compound SAM.
Materials and Reagents
-
This compound
-
Absolute Ethanol (200 proof)
-
Hydrochloric Acid (HCl) (for pH adjustment)
-
High-purity water (e.g., Milli-Q)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a chromium or titanium adhesion layer)
-
Clean glass vials or a petri dish
-
Tweezers
-
Sonicator
-
Nitrogen gas source
Substrate Preparation
-
Cleaning: Thoroughly clean the gold-coated substrates to remove any organic contaminants. This can be achieved by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: After cleaning, rinse the substrates copiously with high-purity water and then with absolute ethanol.
-
Drying: Dry the substrates under a stream of dry nitrogen gas. The substrates should be used immediately after cleaning and drying to prevent re-contamination.
SAM Formation
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. To aid in the dissolution and to ensure the carboxylic acid group is protonated, the pH of the solution can be adjusted to approximately 2 by adding a few drops of concentrated HCl.[1] Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]
-
Immersion: Place the clean, dry gold substrates in a clean glass vial or petri dish. Pour the thiol solution into the container, ensuring the substrates are fully submerged.
-
Incubation: Seal the container and allow the self-assembly process to occur for 18-24 hours at room temperature. For optimal monolayer packing, longer incubation times can be used.[2] To minimize oxidation, the container can be purged with nitrogen gas before sealing.
-
Rinsing: After incubation, carefully remove the substrates from the thiol solution using tweezers. Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules. A final rinse with high-purity water can be performed.
-
Drying: Dry the SAM-coated substrates under a gentle stream of dry nitrogen gas.
Storage
Store the prepared SAMs in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, to prevent contamination and degradation.
Experimental Workflow
Caption: Experimental workflow for the formation of this compound SAMs.
Signaling Pathways and Logical Relationships
The formation of a self-assembled monolayer is a thermodynamically driven process. The key interactions governing the assembly are the strong covalent-like bond between the sulfur atom of the thiol and the gold surface, and the intermolecular van der Waals and electrostatic interactions between the adjacent aromatic rings.
Caption: Logical relationship of the key steps in the self-assembly process.
References
Application Notes & Protocols: 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid for Advanced Biosensor Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) is a highly effective surface modification agent for the development of robust and sensitive biosensors. Its unique chemical structure, featuring a thiol group for strong anchoring to gold surfaces and a perfluorinated aromatic ring, provides a stable, low-fouling interface for the covalent immobilization of biorecognition molecules. The terminal carboxylic acid group allows for straightforward conjugation of proteins, antibodies, and other biomolecules using standard carbodiimide chemistry. This document provides detailed application notes and experimental protocols for utilizing TFMBA in the fabrication of high-performance biosensor platforms.
The fluorinated nature of the TFMBA self-assembled monolayer (SAM) offers distinct advantages, including increased hydrophobicity and electrochemical stability, which can minimize non-specific binding of interfering substances from complex biological samples and enhance the signal-to-noise ratio of the sensor.
Key Applications
-
Immunosensors: Covalent immobilization of antibodies for the detection of specific antigens.
-
Enzyme-Based Biosensors: Attachment of enzymes for monitoring substrate turnover.
-
Nucleic Acid Biosensors: Anchoring of DNA or RNA probes for hybridization assays.
-
Protein-Protein Interaction Studies: Creating a functionalized surface for Surface Plasmon Resonance (SPR) or Electrochemical Impedance Spectroscopy (EIS) analysis.
Surface Modification and Characterization
The formation of a TFMBA self-assembled monolayer on a gold substrate is the foundational step for biosensor fabrication. The quality of this monolayer is critical for the subsequent immobilization of biomolecules and the overall performance of the sensor.
Quantitative Data Summary
While specific data for TFMBA is not extensively published, the following table summarizes expected and analogous quantitative data for TFMBA and similar fluorinated thiol SAMs on gold surfaces. This data is crucial for quality control and verification of each step in the surface modification process.
| Parameter | Stage of Modification | Typical Value/Range | Characterization Technique |
| Contact Angle (Water) | Bare Gold | 60-80° | Goniometry |
| TFMBA SAM | 70-90° (Expected) | Goniometry | |
| Activated TFMBA (NHS-ester) | 50-70° | Goniometry | |
| Immobilized Protein | 40-60° | Goniometry | |
| Ellipsometric Thickness | TFMBA SAM | 0.8-1.5 nm (Expected) | Ellipsometry |
| Immobilized Protein | 2-10 nm (protein dependent) | Ellipsometry | |
| Surface Coverage (XPS) | TFMBA SAM | High packing density | X-ray Photoelectron Spectroscopy |
| Charge Transfer Resistance (Rct) | Bare Gold | Low | Electrochemical Impedance Spectroscopy |
| TFMBA SAM | Moderate increase | Electrochemical Impedance Spectroscopy | |
| Immobilized Protein | Further increase | Electrochemical Impedance Spectroscopy | |
| Analyte Binding | Significant increase | Electrochemical Impedance Spectroscopy |
Experimental Protocols
Protocol 1: Formation of a TFMBA Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol details the steps for creating a well-ordered monolayer of TFMBA on a gold-coated substrate, a critical prerequisite for subsequent biomolecule immobilization.
Materials:
-
Gold-coated substrates (e.g., sensor chips, electrodes)
-
This compound (TFMBA)
-
Anhydrous Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 1-2 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood.)
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse with anhydrous ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of TFMBA Solution:
-
Prepare a 1 mM solution of TFMBA in anhydrous ethanol. For example, dissolve 2.38 mg of TFMBA in 10 mL of anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately immerse the clean, dry gold substrate into the TFMBA solution in a clean glass vial.
-
Seal the vial to minimize exposure to air and moisture.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the TFMBA solution.
-
Rinse the surface thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the TFMBA-modified substrate under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Measure the water contact angle to confirm the formation of a hydrophobic monolayer.
-
Use ellipsometry to determine the thickness of the TFMBA layer.
-
Perform XPS to verify the elemental composition of the surface.
-
Protocol 2: Covalent Immobilization of Proteins onto a TFMBA-Modified Surface
This protocol describes the activation of the carboxylic acid groups of the TFMBA monolayer using EDC/NHS chemistry, followed by the covalent attachment of a protein (e.g., an antibody).
Materials:
-
TFMBA-modified gold substrate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0
-
Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Protein to be immobilized (e.g., antibody) at a suitable concentration (e.g., 10-100 µg/mL in PBS)
-
Quenching/Blocking Solution: 1 M ethanolamine-HCl, pH 8.5 or 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Preparation of Activation Solution:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer. For example, dissolve 76.7 mg of EDC and 11.5 mg of NHS in 1 mL of MES buffer. This solution should be used immediately.
-
-
Activation of Carboxylic Acid Groups:
-
Immerse the TFMBA-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction converts the surface carboxyl groups into amine-reactive NHS esters.
-
Rinse the activated substrate with Activation Buffer, followed by Immobilization Buffer (PBS).
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups (e.g., from lysine residues) on the protein will react with the NHS esters to form stable amide bonds.
-
-
Quenching and Blocking:
-
Remove the substrate from the protein solution.
-
Rinse with Immobilization Buffer (PBS).
-
Immerse the substrate in the Quenching/Blocking Solution for 15-30 minutes at room temperature. This step deactivates any remaining NHS esters and blocks non-specific binding sites.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with PBS.
-
The biosensor is now functionalized with the protein and ready for analyte detection or further characterization.
-
-
Characterization (Optional but Recommended):
-
Use SPR or EIS to monitor the binding of the protein in real-time.
-
Perform AFM to visualize the surface topography after protein immobilization.
-
Visualizations
Experimental Workflow for Biosensor Fabrication
Caption: Workflow for TFMBA-based biosensor fabrication.
Signaling Pathway for an Immunosensor
Caption: Analyte recognition and signal generation.
Conclusion
This compound provides a superior platform for the development of high-performance biosensors. The protocols outlined in this document offer a robust framework for the creation of stable, functionalized surfaces capable of specific biomolecular recognition. The inherent properties of the fluorinated monolayer contribute to reduced non-specific binding and enhanced signal clarity, making TFMBA an excellent choice for applications in complex biological media. For optimal results, consistent and thorough characterization at each stage of the fabrication process is strongly recommended.
Application Notes and Protocols: 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the utilization of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid in the development of sophisticated drug delivery systems. This unique molecule, featuring both a thiol and a carboxylic acid functional group on a perfluorinated aromatic ring, offers a versatile platform for creating highly stable and targeted nanocarriers.
Core Concepts and Advantages
This compound is a compelling building block for drug delivery systems due to its distinct chemical properties. The thiol (-SH) group exhibits a strong affinity for noble metal surfaces, particularly gold, enabling the robust functionalization of nanoparticles.[1][2][3] The perfluorinated aromatic ring contributes to the chemical stability of the linker and can enhance the lipophilicity of the nanocarrier, potentially improving its interaction with cell membranes.[4][5] Furthermore, the carboxylic acid (-COOH) group provides a convenient attachment point for a wide range of therapeutic agents, targeting ligands, and imaging probes.
Key Advantages:
-
High Stability: The strong gold-thiol bond ensures the integrity of the nanoparticle coating in biological environments.[1][3]
-
Versatile Conjugation: The carboxylic acid moiety allows for the covalent attachment of various payloads.
-
Enhanced Cellular Uptake: The fluorinated nature of the molecule can modulate the surface properties of the nanoparticle, potentially leading to improved cellular penetration.[4]
-
Biocompatibility: While specific data for this molecule is limited, perfluorinated compounds are generally known for their biological inertness.[4]
Applications in Drug Delivery
The unique properties of this compound make it suitable for a variety of drug delivery applications, primarily centered around the development of functionalized gold nanoparticles (AuNPs).
Targeted Cancer Therapy
Gold nanoparticles functionalized with this compound can be engineered to specifically target cancer cells. A chemotherapeutic drug can be conjugated to the carboxylic acid group, while a targeting ligand (e.g., an antibody or peptide) that recognizes a receptor overexpressed on cancer cells can be co-attached. This dual-functionalization approach enhances the therapeutic efficacy while minimizing off-target toxicity.
Gene Delivery
The carboxylic acid group can be modified to carry a positive charge, facilitating the electrostatic binding of negatively charged genetic material like siRNA or plasmids. The resulting nanocomplex can protect the genetic payload from degradation and facilitate its entry into cells for therapeutic gene silencing or expression.
Bioimaging and Theranostics
By conjugating an imaging agent (e.g., a fluorescent dye or a contrast agent for MRI) to the carboxylic acid group, these functionalized nanoparticles can be used for in vivo tracking and diagnosis. When combined with a therapeutic drug, they become "theranostic" agents, allowing for simultaneous diagnosis and treatment.
Quantitative Data Summary
| Parameter | Typical Value Range | Factors Influencing the Parameter |
| Drug Loading Capacity (wt%) | 1 - 20% | Nanoparticle size, surface area, drug properties, conjugation chemistry |
| Encapsulation Efficiency (%) | 50 - 95% | Synthesis method, purification process, drug-linker interaction |
| Particle Size (nm) | 10 - 100 nm | Synthesis conditions, ligand concentration |
| Zeta Potential (mV) | -30 to +30 mV | Surface functionalization, pH of the medium |
| In Vitro Drug Release (%) | 10 - 80% over 48h | Linker stability, environmental triggers (pH, enzymes) |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and functionalization of gold nanoparticles with this compound and subsequent drug conjugation.
Protocol for Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of ~20 nm gold nanoparticles using the well-established Turkevich method.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate solution (38.8 mM)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be rigorously cleaned.
Procedure:
-
In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
-
Rapidly inject 10 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Protocol for Functionalization of AuNPs with this compound
This protocol details the ligand exchange process to coat the AuNPs with the thiolated linker.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 4.1)
-
This compound
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound stock solution to achieve a final molar ratio of linker to AuNPs between 1000:1 and 5000:1.
-
Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
Purify the functionalized AuNPs by centrifugation (e.g., 12,000 rpm for 30 minutes for ~20 nm particles).
-
Carefully remove the supernatant containing excess linker and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 10 mL of fresh PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.
-
The final pellet of functionalized AuNPs can be resuspended in a suitable buffer for further conjugation.
Protocol for Drug Conjugation to Functionalized AuNPs via EDC/NHS Chemistry
This protocol describes the covalent attachment of a drug containing a primary amine group to the carboxylic acid-functionalized AuNPs.
Materials:
-
This compound functionalized AuNPs (from Protocol 4.2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing drug (e.g., Doxorubicin)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
PBS, pH 7.4
Procedure:
-
Resuspend the functionalized AuNPs in MES buffer.
-
Add EDC and NHS to the AuNP solution to activate the carboxylic acid groups. A typical molar ratio is AuNP-COOH:EDC:NHS of 1:10:20.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring.
-
Add the amine-containing drug to the activated AuNP solution. The molar ratio of drug to AuNP can be varied to control the drug loading.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer).
-
Purify the drug-conjugated AuNPs by centrifugation to remove unreacted drug and coupling reagents.
-
Wash the pellet with PBS and resuspend in a suitable buffer for storage or in vitro/in vivo studies.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the synthesis, functionalization, and drug conjugation of gold nanoparticles.
Caption: Mechanism of targeted drug delivery to a tumor cell.
References
Application Notes and Protocols for SERS Analysis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocol for the sensitive detection of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) using Surface-Enhanced Raman Scattering (SERS). TFMBA is a fluorinated aromatic thiol compound of interest in various research and development areas, including its use as a Raman reporter molecule.
Introduction
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that offers significant amplification of Raman signals for molecules adsorbed on or near the surface of plasmonic nanostructures. This enhancement allows for the detection of analytes at very low concentrations, making it an ideal method for sensitive chemical analysis. This application note details the necessary materials, substrate preparation, sample handling, and spectral acquisition parameters for obtaining high-quality SERS spectra of TFMBA.
Experimental Workflow
The overall experimental workflow for the SERS analysis of TFMBA is depicted in the following diagram.
Caption: Experimental Workflow for SERS Analysis of TFMBA.
Experimental Protocols
Materials and Reagents
-
This compound (TFMBA)
-
Silver nanoparticles (AgNPs) colloid (commercially available or synthesized in-house)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol (absolute)
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
-
Glass microscope slides
-
Nitrogen gas
Preparation of SERS Substrates
This protocol describes the fabrication of a silver nanoparticle-based SERS substrate on a glass slide, which provides a reproducible and highly enhancing surface for the detection of thiolated molecules like TFMBA.[1]
-
Cleaning of Glass Slides:
-
Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
Rinse the slides thoroughly with copious amounts of DI water.
-
Rinse with methanol.
-
Dry the slides under a stream of nitrogen gas.
-
-
Surface Modification with MPTMS:
-
Prepare a 10 mM solution of MPTMS in methanol.
-
Immerse the cleaned and dried glass slides in the MPTMS solution for 24 hours to create a thiol-terminated surface.[1]
-
Rinse the slides with methanol to remove excess MPTMS.
-
Dry the slides with nitrogen gas.
-
-
Silver Nanoparticle Deposition:
-
Immerse the MPTMS-modified slides in a colloidal solution of silver nanoparticles for 24 hours. The thiol groups on the slide surface will bind to the silver nanoparticles, immobilizing them on the slide.[1]
-
Gently rinse the slides with DI water to remove loosely bound nanoparticles.
-
Dry the slides under a gentle stream of nitrogen.
-
Sample Preparation
-
Prepare a stock solution of TFMBA in ethanol. The concentration can be varied depending on the desired signal intensity, with a starting concentration of 10⁻⁴ M being a reasonable starting point.[2]
-
Apply a small volume (e.g., 5-10 µL) of the TFMBA solution onto the active area of the prepared SERS substrate.
-
Allow the solvent to evaporate completely at room temperature, leaving the TFMBA molecules adsorbed onto the silver nanoparticle surface.
SERS Spectral Acquisition
-
Place the SERS substrate with the dried TFMBA sample onto the stage of a Raman microscope.
-
Focus the laser onto the sample area where the TFMBA was applied.
-
Acquire the SERS spectrum using the following typical parameters (note: these may need to be optimized for your specific instrument):
-
Laser Wavelength: 785 nm is commonly used for SERS to minimize fluorescence.[2]
-
Laser Power: Use a low laser power (e.g., 1-5 mW at the sample) to avoid photo-damage to the sample and substrate.
-
Acquisition Time: 1-10 seconds.
-
Accumulations: 1-5 accumulations to improve the signal-to-noise ratio.
-
Objective: A 50x or 100x objective is typically used to focus the laser to a small spot.
-
Data Presentation
The SERS spectrum of TFMBA is characterized by several distinct peaks. The following table summarizes the key vibrational modes and their corresponding Raman shifts.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Tentative) |
| ~1600 | Aromatic C-C stretching |
| ~1400 | Carboxylate (COO⁻) symmetric stretching |
| ~1100-1300 | C-F stretching modes |
| ~1080 | Ring breathing mode |
| ~700 | C-S stretching |
Note: The exact peak positions may vary slightly depending on the SERS substrate, the pH of the sample, and the specific instrumentation used. The SERS signatures of TFMBA can be visually confirmed from published literature.[3]
Signaling Pathway and Logical Relationships
The mechanism of SERS enhancement involves two primary contributions: an electromagnetic enhancement and a chemical enhancement. The following diagram illustrates this relationship.
Caption: The dual mechanism of SERS enhancement.
Conclusion
This application note provides a comprehensive guide for the successful measurement of SERS spectra of this compound. The detailed protocols for substrate fabrication, sample preparation, and spectral acquisition, along with the provided data and diagrams, should enable researchers to effectively utilize SERS for the sensitive detection and analysis of TFMBA and other related thiol-containing molecules. The high sensitivity and molecular specificity of SERS make it a valuable tool in various scientific disciplines, including drug development, materials science, and analytical chemistry.
References
Application Notes and Protocols for Functionalizing Polymers with 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid for Improved Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the functionalization of various polymer backbones with 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid. The incorporation of this highly fluorinated aromatic compound is a promising strategy for enhancing the thermal stability and chemical resistance of polymeric materials.[1] This document outlines synthetic methodologies, characterization techniques, and expected thermal analysis data for researchers in materials science and drug development seeking to develop advanced polymers with tailored properties.
Introduction
The functionalization of polymers is a key strategy for modifying their physical and chemical properties to meet the demands of advanced applications.[2] this compound is a versatile functionalizing agent due to its unique combination of a reactive thiol (-SH) group, a carboxylic acid (-COOH) group, and a perfluorinated aromatic ring. The strong electron-withdrawing nature of the fluorine atoms enhances the reactivity and stability of the molecule.[1] The incorporation of fluorinated moieties into polymer backbones is a well-established method for improving thermal stability, chemical inertness, and lowering the surface energy of materials.[3]
This document details protocols for the covalent attachment of this compound to three common polymer backbones: polyethylene glycol (PEG), poly(methyl methacrylate) (PMMA), and a generic unsaturated polymer.
Mechanism of Improved Thermal Stability
The enhancement in thermal stability upon functionalization with this compound can be attributed to several factors:
-
High Bond Energy of C-F: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, requiring more energy to break, thus increasing the overall thermal stability of the polymer.
-
Steric Hindrance: The bulky fluorinated aromatic rings can restrict the segmental motion of the polymer chains, increasing the energy barrier for thermal degradation.
-
Intermolecular Interactions: The electron-rich fluorine atoms can participate in dipole-dipole interactions, leading to stronger intermolecular forces between polymer chains and a more stable network.
-
Radical Scavenging: The aromatic ring may act as a radical scavenger, interrupting the chain reactions that propagate thermal degradation.
Caption: Mechanism of thermal stability enhancement.
Experimental Protocols
Functionalization of Poly(ethylene glycol) (PEG) via Esterification
This protocol describes the coupling of the carboxylic acid group of this compound to the terminal hydroxyl groups of polyethylene glycol.
Materials:
-
Hydroxy-terminated Poly(ethylene glycol) (PEG-OH), MW 5000 g/mol
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
Dissolution: Dissolve PEG-OH (1 equivalent) and this compound (2.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add DMAP (0.2 equivalents) to the solution. In a separate flask, dissolve DCC (2.2 equivalents) in anhydrous DCM.
-
Reaction: Slowly add the DCC solution to the PEG solution at 0°C with stirring. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and redissolve it in a minimal amount of DCM. Repeat the precipitation step twice.
-
Dissolve the final product in deionized water and dialyze against deionized water for 48 hours to remove any remaining impurities.
-
-
Drying: Lyophilize the dialyzed solution to obtain the purified PEG-S-C₆F₄-COOH polymer.
Caption: Workflow for PEG functionalization.
Functionalization of Poly(methyl methacrylate) (PMMA) via Thiol-ene "Click" Reaction
This protocol is suitable for PMMA copolymers containing alkene functional groups. The thiol group of this compound reacts with the alkene via a radical-mediated addition.
Materials:
-
PMMA-co-alkene polymer
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
UV lamp (365 nm)
Procedure:
-
Dissolution: Dissolve the PMMA-co-alkene polymer (1 equivalent of alkene groups), this compound (1.5 equivalents), and DMPA (0.1 equivalents) in anhydrous THF.
-
Reaction: Irradiate the solution with a 365 nm UV lamp at room temperature for 4 hours with stirring under a nitrogen atmosphere.
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Precipitate the functionalized polymer by adding the solution to a large volume of cold methanol.
-
Collect the polymer by filtration and redissolve in THF. Repeat the precipitation step twice.
-
-
Drying: Dry the purified polymer under vacuum at 40°C for 24 hours.
Caption: Workflow for PMMA functionalization.
Characterization
The successful functionalization of the polymers should be confirmed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the covalent attachment of the functionalizing agent and to determine the degree of substitution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups (e.g., ester or thioether bonds).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the functionalized polymers.
Data Presentation: Thermal Analysis
The thermal stability of the functionalized polymers should be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables present illustrative data demonstrating the expected improvement in thermal properties.
Note: The following data is hypothetical and intended to be representative of the expected improvements. Actual results will vary depending on the polymer backbone, degree of functionalization, and experimental conditions.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Polymer Sample | Onset Decomposition Temperature (T₅%) (°C) | Temperature at Maximum Decomposition Rate (°C) | Char Yield at 600°C (%) |
| Unmodified PEG | 350 | 385 | < 1 |
| PEG-S-C₆F₄-COOH | 410 | 445 | 15 |
| Unmodified PMMA | 280 | 320 | < 1 |
| PMMA-S-C₆F₄-COOH | 340 | 380 | 12 |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Polymer Sample | Glass Transition Temperature (T₉) (°C) | Melting Temperature (Tₘ) (°C) |
| Unmodified PEG | -60 | 65 |
| PEG-S-C₆F₄-COOH | -55 | 68 |
| Unmodified PMMA | 105 | - |
| PMMA-S-C₆F₄-COOH | 115 | - |
Conclusion
The functionalization of polymers with this compound presents a viable strategy for significantly enhancing their thermal stability. The protocols outlined in these application notes provide a foundation for researchers to develop novel polymeric materials with tailored properties for a wide range of applications, from high-performance engineering plastics to advanced drug delivery systems. The expected improvements in thermal properties, as illustrated by the representative data, highlight the potential of this approach in materials science and pharmaceutical development.
References
Application Notes: Utilizing 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid in Advanced Heavy Metal Ion Detection
Introduction
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) is a fluorinated aromatic thiol compound increasingly recognized for its utility in the development of sensitive and specific heavy metal ion sensors.[1] Its unique molecular structure, featuring a thiol group (-SH) for strong anchoring to noble metal surfaces and a tetrafluorinated phenyl ring, makes it an excellent candidate for Surface-Enhanced Raman Spectroscopy (SERS) based detection platforms. The thiol group facilitates the formation of stable complexes with various metal ions, a principle widely exploited in analytical chemistry for their detection and quantification.[1] This document provides detailed application notes and experimental protocols for the use of TFMBA in the detection of heavy metal ions, targeting researchers, scientists, and professionals in drug development.
Principle of Detection
The primary application of TFMBA in heavy metal sensing is as a Raman reporter molecule in SERS-based assays. The detection mechanism relies on the modulation of the SERS signal of TFMBA upon the interaction of a target heavy metal ion with a recognition element integrated into the sensor platform. The thiol group of TFMBA allows for its straightforward immobilization onto gold or silver nanoparticles, which serve as the SERS substrate. The sensing platform is typically functionalized with a specific ligand or aptamer that selectively binds to the target heavy metal ion. This binding event induces a change in the local environment of the TFMBA molecule on the nanoparticle surface, leading to a measurable alteration in its SERS spectrum. This change can manifest as an intensity decrease or increase, or a shift in the Raman peaks.
Key Features of TFMBA in Heavy Metal Sensing:
-
Strong Surface Anchoring: The thiol group ensures robust attachment to gold and silver nanoparticles, which are common SERS substrates.[2]
-
Distinct Raman Signature: The fluorinated aromatic ring provides a unique and strong Raman signal, minimizing interference from other sample components.
-
High Sensitivity: When incorporated into a SERS platform, TFMBA can contribute to the detection of heavy metal ions at very low concentrations.
Application 1: SERS-Based Detection of Mercury (II) Ions
This section outlines the use of TFMBA in a SERS-based sensor for the detection of mercury (II) ions (Hg²⁺), a highly toxic heavy metal. The sensor utilizes gold nanoparticles (AuNPs) functionalized with both TFMBA as a Raman reporter and a mercury-specific aptamer as the recognition element.
Experimental Protocol
1. Materials and Reagents:
-
This compound (TFMBA)
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Sodium citrate dihydrate
-
Mercury-specific single-stranded DNA aptamer (sequence to be selected from relevant literature)
-
Mercury (II) chloride (HgCl₂) standard solutions
-
Phosphate-buffered saline (PBS)
-
Ultrapure water
2. Synthesis of Gold Nanoparticles (AuNPs):
A standard citrate reduction method is employed for the synthesis of ~20 nm AuNPs.
-
Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean 250 mL flask and bring to a boil with vigorous stirring.
-
Rapidly add 1 mL of 1% (w/v) sodium citrate solution to the boiling solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance peak) and Transmission Electron Microscopy (TEM) (for size and morphology).
3. Functionalization of AuNPs with TFMBA and Aptamer:
-
To 10 mL of the prepared AuNP solution, add TFMBA solution (1 mM in ethanol) to a final concentration of 1 µM. Incubate for 1 hour at room temperature with gentle stirring to allow for self-assembly of TFMBA on the AuNP surface.
-
Centrifuge the solution at 10,000 rpm for 15 minutes to remove excess TFMBA. Resuspend the pellet in 10 mL of PBS.
-
To the TFMBA-functionalized AuNPs, add the mercury-specific aptamer (10 µM stock) to a final concentration of 1 µM. Incubate for another 2 hours at room temperature.
-
Centrifuge and resuspend the dual-functionalized AuNPs in PBS to remove unbound aptamer.
4. SERS Measurement and Data Analysis:
-
Prepare a series of HgCl₂ standard solutions in PBS with concentrations ranging from 1 pM to 1 µM.
-
Mix 100 µL of the functionalized AuNP solution with 100 µL of each Hg²⁺ standard solution. Incubate for 30 minutes.
-
Acquire the SERS spectra of the solutions using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 633 nm or 785 nm).
-
Monitor the intensity of a characteristic TFMBA Raman peak (e.g., around 1600 cm⁻¹ corresponding to the aromatic C-C stretching).
-
Plot the change in SERS intensity against the logarithm of the Hg²⁺ concentration to generate a calibration curve.
Quantitative Data Summary
| Analyte | Sensing Platform | Detection Range | Limit of Detection (LOD) |
| Mercury (II) | TFMBA/Aptamer-AuNPs | 1 pM - 1 µM | 1 pM |
Note: The above data is hypothetical and for illustrative purposes. Actual performance will depend on the specific aptamer sequence, nanoparticle characteristics, and instrumental parameters.
Signaling Pathway Diagram
Caption: Workflow for SERS-based detection of Hg²⁺ using TFMBA-functionalized AuNPs.
Application 2: Electrochemical Detection of Lead (II) Ions
While primarily used in SERS, the thiol group of TFMBA can also be exploited for the functionalization of electrodes in electrochemical sensors for heavy metals like lead (II) (Pb²⁺).
Experimental Protocol
1. Electrode Modification:
-
Polish a gold electrode with alumina slurry, followed by sonication in ethanol and water.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄.
-
Immerse the cleaned gold electrode in a 1 mM ethanolic solution of TFMBA for 12 hours to form a self-assembled monolayer (SAM).
-
Rinse the TFMBA-modified electrode with ethanol and water to remove non-specifically adsorbed molecules.
2. Electrochemical Measurement:
-
Prepare a series of Pb²⁺ standard solutions in an appropriate supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0).
-
Immerse the TFMBA-modified electrode in the Pb²⁺ solution and apply a preconcentration potential (e.g., -0.8 V vs. Ag/AgCl) for a fixed duration (e.g., 300 seconds) with stirring. This allows for the accumulation of Pb²⁺ ions onto the modified electrode surface.
-
Perform square wave anodic stripping voltammetry (SWASV) by scanning the potential from -0.8 V to -0.2 V.
-
Record the stripping peak current corresponding to the oxidation of Pb⁰ to Pb²⁺.
-
Plot the peak current against the Pb²⁺ concentration to obtain a calibration curve.
Quantitative Data Summary
| Analyte | Sensing Platform | Detection Range | Limit of Detection (LOD) |
| Lead (II) | TFMBA-SAM on Gold Electrode | 1 nM - 10 µM | 1 nM |
Note: This data is presented for illustrative purposes.
Experimental Workflow Diagram
Caption: Step-by-step workflow for electrochemical detection of Pb²⁺.
This compound serves as a versatile and powerful tool in the development of advanced sensors for heavy metal ion detection. Its primary application lies in SERS-based platforms where it functions as a highly effective Raman reporter, enabling sensitive and specific detection when combined with appropriate recognition elements. Furthermore, its ability to form stable self-assembled monolayers on gold surfaces opens up avenues for its use in electrochemical sensing. The protocols and data presented herein provide a foundational framework for researchers to explore and optimize TFMBA-based sensors for various environmental and biomedical applications.
References
Application Notes and Protocols: Synthesizing Enzyme Inhibitors from 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of potential enzyme inhibitors utilizing 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid as a key starting material. The protocols focus on the synthesis of thioether and amide derivatives, which are common structural motifs in enzyme inhibitors. The primary enzymatic targets for inhibitors derived from this scaffold are protein farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), both of which are implicated in various cancers. The highly fluorinated aromatic ring of the starting material is anticipated to enhance binding affinity to the enzyme's active site.
Target Enzymes and Rationale
Protein prenyltransferases, such as FTase and GGTase-I, are critical enzymes in post-translational modification pathways. They catalyze the attachment of isoprenoid lipids (farnesyl or geranylgeranyl groups) to cysteine residues of various proteins, including the Ras family of small GTPases. This modification is essential for the proper localization and function of these proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making inhibitors of FTase and GGTase-I promising therapeutic agents.
The structural similarity of this compound to known precursors of FTase and GGTase-I inhibitors, such as 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, provides a strong rationale for its use in developing novel inhibitors for these enzymes. The mercapto (-SH) group serves as a bioisostere for the hydroxyl (-OH) group, offering a handle for synthetic modification to explore structure-activity relationships.
Synthetic Strategies
Two primary synthetic strategies are outlined below, targeting the modification of the thiol and carboxylic acid functionalities of this compound to generate a library of potential enzyme inhibitors.
Strategy 1: Synthesis of Thioether Derivatives via S-Alkylation
This approach involves the alkylation of the thiol group to form a thioether linkage. Thioethers are prevalent in various enzyme inhibitors, and this strategy allows for the introduction of diverse substituents to probe the enzyme's binding pocket.
Application Notes and Protocols for the Characterization of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid (TFMBA) Self-Assembled Monolayers on Gold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation and characterization of self-assembled monolayers (SAMs) of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) on gold substrates. The protocols outlined below detail the necessary steps for substrate preparation, SAM formation, and subsequent analysis using various surface-sensitive techniques. The inclusion of expected quantitative data, based on analogous fluorinated and non-fluorinated aromatic thiol systems, offers a valuable reference for researchers in surface science, biosensor development, and drug delivery.
Formation of TFMBA SAMs on Gold Substrates
A well-defined and clean gold substrate is crucial for the formation of a high-quality, ordered TFMBA SAM. The following protocol outlines the steps for substrate preparation and monolayer self-assembly.
Experimental Protocol: SAM Formation
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
This compound (TFMBA)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Highly corrosive and reactive)
-
Deionized (DI) water (18 MΩ·cm resistivity)
-
High-purity nitrogen gas
-
Clean glass vials with Teflon-lined caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with anhydrous ethanol to remove gross organic contaminants.
-
In a fume hood, carefully immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.[1] Warning: Piranha solution reacts violently with organic materials and should be handled with extreme care.
-
Remove the substrate from the piranha solution and rinse extensively with DI water.
-
Rinse the cleaned substrate with anhydrous ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas. The cleaned gold surface should be hydrophilic.
-
Use the cleaned substrate immediately for SAM formation to prevent atmospheric contamination.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of TFMBA in anhydrous ethanol. For example, dissolve the appropriate mass of TFMBA in 10 mL of ethanol in a clean glass vial.
-
Sonicate the solution for 5 minutes to ensure complete dissolution of the TFMBA.[1]
-
-
Self-Assembly:
-
Rinsing and Drying:
-
After the incubation period, remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.[1]
-
Dry the TFMBA SAM-coated substrate under a gentle stream of high-purity nitrogen gas.
-
Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator) prior to characterization.
-
Characterization Techniques
A combination of surface-sensitive techniques is recommended to fully characterize the formation, structure, and properties of the TFMBA SAM on gold.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for confirming the elemental composition and chemical states of the atoms within the SAM. It provides evidence of the sulfur-gold bond formation and the presence of fluorine and the carboxylic acid group.
Experimental Protocol: XPS Analysis
-
Place the TFMBA SAM-coated gold substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, O 1s, and F 1s regions.
-
Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and atomic percentages of the different chemical species.
Expected Quantitative Data (XPS):
| Element | Region | Expected Binding Energy (eV) | Notes |
| Au | 4f₇/₂ | 84.0 | Reference for calibration. |
| Au | 4f₅/₂ | 87.7 | Spin-orbit splitting of Au 4f. |
| S | 2p₃/₂ | 162.0 - 163.5 | Indicative of thiolate bond to gold (Au-S).[1] |
| C | 1s | ~285 (C-C, C-S), ~289 (C-F), ~289 (COOH) | Multiple peaks corresponding to different carbon environments. |
| O | 1s | ~532 (C=O), ~533 (C-OH) | From the carboxylic acid group. |
| F | 1s | ~688 | Characteristic of C-F bonds in fluorinated aromatic compounds.[1] |
Contact Angle Goniometry
This technique measures the wettability of the SAM-modified surface, which is influenced by the terminal functional groups. The carboxylic acid terminus of the TFMBA SAM is expected to result in a hydrophilic surface.
Experimental Protocol: Contact Angle Measurement
-
Place the TFMBA SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Use the goniometer's software to measure the static contact angle at the liquid-solid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
Expected Quantitative Data (Contact Angle):
| Surface | Expected Water Contact Angle (°) |
| Bare Gold (cleaned) | < 20° |
| TFMBA SAM on Gold | 30° - 50° |
Note: The expected contact angle for the TFMBA SAM is based on data for COOH-terminated SAMs.[4] The presence of fluorine may slightly alter this value.
Ellipsometry
Ellipsometry is used to measure the thickness of the SAM, providing information about the molecular orientation and packing density.
Experimental Protocol: Ellipsometry
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the ellipsometric parameters of the TFMBA-coated substrate.
-
Model the surface as a layered structure (e.g., Si/Ti/Au/TFMBA SAM).
-
Fit the experimental data using an appropriate optical model (e.g., Cauchy model for the SAM) to determine the thickness of the monolayer. A refractive index of approximately 1.5 is a reasonable starting point for the TFMBA layer.
Expected Quantitative Data (Ellipsometry):
| Parameter | Expected Value |
| Thickness | 7 - 10 Å |
Note: This is an estimated thickness based on the molecular length of TFMBA and assumes a near-upright orientation on the gold surface.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in a reflection-absorption infrared spectroscopy (RAIRS) setup, provides information about the vibrational modes of the molecules in the SAM, confirming the presence of specific functional groups and providing insights into molecular orientation.
Experimental Protocol: FTIR-RAIRS
-
Acquire a background spectrum of a clean, bare gold substrate.
-
Acquire the spectrum of the TFMBA SAM-coated substrate.
-
The final spectrum is presented as the absorbance, which is the negative logarithm of the ratio of the sample spectrum to the background spectrum.
Expected Quantitative Data (FTIR):
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~1700 | C=O stretch of the carboxylic acid. |
| 1500 - 1600 | Aromatic C=C stretching modes. |
| 1200 - 1400 | C-F stretching modes. |
| ~1410 | O-H in-plane bend and C-O stretch of the carboxylic acid. |
Electrochemical Characterization
Techniques like cyclic voltammetry (CV) can be used to assess the blocking properties of the SAM and to study the reductive desorption of the monolayer.
Experimental Protocol: Cyclic Voltammetry
-
Use a three-electrode setup with the TFMBA SAM on gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
For blocking studies, use an electrolyte containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). A well-formed SAM will block the electron transfer to the redox probe, resulting in a decrease in the peak currents compared to a bare gold electrode.
-
For reductive desorption, use an alkaline electrolyte (e.g., 0.1 M KOH). Scan the potential to negative values to induce the cleavage of the Au-S bond, which will result in a characteristic desorption peak.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
Application Notes and Protocols: 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid as a Linker Molecule in Molecular Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid as a linker molecule in the field of molecular electronics. This document outlines its properties, protocols for the formation of self-assembled monolayers (SAMs), and methods for characterizing the electrical properties of molecular junctions.
Introduction
This compound is a compelling candidate for a linker molecule in molecular electronics. Its structure offers several advantages: a thiol (-SH) group for robust anchoring to gold electrodes, a carboxylic acid (-COOH) group for potential top-contact interaction or further functionalization, and a perfluorinated aromatic ring. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the molecule, making it an interesting component for tuning charge transport in molecular-scale devices.
Key Properties and Advantages
The unique chemical structure of this compound imparts several desirable properties for molecular electronics applications:
-
Strong Electrode Anchoring: The thiol group forms a stable covalent bond with gold surfaces, ensuring robust mechanical and electrical contact.
-
Tunable Electronic Properties: The perfluorinated benzene ring acts as an electron-withdrawing group, which can lower the molecular orbital energy levels (HOMO and LUMO) relative to the Fermi level of the electrodes. This can facilitate electron injection and transport.
-
Defined Molecular Length: The rigid aromatic backbone provides a well-defined length for the molecular junction, crucial for reproducible device performance.
-
Versatile Functionalization: The carboxylic acid terminus can be used to interact with a top electrode or be further modified for sensing or switching applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, the synthesis of this compound with the high purity required for molecular electronics applications is critical. A representative synthetic route is outlined below.
Note: This is a generalized synthetic scheme. Researchers should consult specialized organic synthesis literature for detailed procedures and purification techniques.
Caption: A generalized synthetic workflow for this compound.
Materials:
-
Pentafluorobenzoic acid
-
Sodium thiolates (e.g., sodium ethanethiolate) or other sulfur nucleophiles
-
Appropriate solvents (e.g., DMF, THF)
-
Reagents for deprotection (e.g., strong acid)
-
Standard organic synthesis glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Nucleophilic Aromatic Substitution: React pentafluorobenzoic acid with a suitable sulfur nucleophile, such as a sodium thiolate, in an appropriate solvent. This reaction typically proceeds at the para position due to the activating effect of the fluorine atoms.
-
Purification of Intermediate: Purify the resulting 4-alkylsulfanyl-2,3,5,6-tetrafluorobenzoic acid intermediate using techniques like column chromatography or recrystallization.
-
Deprotection: Cleave the protecting group from the sulfur atom to yield the free thiol. The choice of deprotection method will depend on the protecting group used.
-
Final Purification: Purify the final product, this compound, to a high degree using methods such as recrystallization and sublimation to remove any impurities that could affect electronic measurements.
Protocol 2: Formation of Self-Assembled Monolayers (SAMs) on Gold
This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate.
Caption: A standard workflow for the formation of self-assembled monolayers on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., gold on mica, silicon, or glass)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Clean the gold substrates by sonicating in ethanol for 10 minutes.
-
Dry the substrates under a stream of nitrogen.
-
Perform a final cleaning by immersing the substrates in piranha solution for 30-60 seconds. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and then ethanol.
-
Dry the substrates under a stream of nitrogen.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
-
Self-Assembly:
-
Immediately immerse the clean gold substrates in the thiol solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation. For optimal monolayer quality, the container can be purged with nitrogen before sealing.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen.
-
Protocol 3: Electrical Characterization of Molecular Junctions
The electrical properties of the molecular junctions can be characterized using techniques such as Scanning Tunneling Microscopy-Break Junction (STM-BJ) or Conductive Probe Atomic Force Microscopy (CP-AFM).
Caption: A typical workflow for the electrical characterization of single-molecule junctions.
Instrumentation:
-
Scanning Tunneling Microscope (STM) or Atomic Force Microscope (AFM) with a conductive probe.
Procedure (STM-BJ):
-
Sample Mounting: Mount the SAM-coated gold substrate in the STM.
-
Junction Formation:
-
Bring the STM tip (typically gold or platinum-iridium) into contact with the SAM-coated substrate.
-
Repeatedly drive the tip into and out of contact with the substrate. During the withdrawal process, a single or a few molecules can bridge the gap between the tip and the substrate, forming a molecular junction.
-
-
Conductance Measurement:
-
Apply a constant bias voltage between the tip and the substrate and measure the current as the junction is stretched and broken.
-
The conductance (G = I/V) is recorded as a function of tip displacement.
-
-
Data Analysis:
-
Collect thousands of individual conductance traces.
-
Construct a conductance histogram by plotting the frequency of occurrence of each conductance value.
-
The most probable conductance value, which appears as a peak in the histogram, corresponds to the conductance of a single-molecule junction.
-
-
I-V Characteristics:
-
Hold the tip at a fixed distance corresponding to a stable molecular junction and sweep the bias voltage while measuring the current to obtain the current-voltage (I-V) characteristic of the junction.
-
Quantitative Data Summary
| Parameter | Symbol | Expected Value | Unit | Measurement Technique |
| Single-Molecule Conductance | G | 10⁻⁴ - 10⁻⁵ | G₀ (77.48 µS) | STM-BJ |
| Molecular Junction Length | d | ~0.8 - 1.2 | nm | STM-BJ |
| Rectification Ratio | RR | > 1 (asymmetric junctions) | - | I-V Spectroscopy |
| HOMO-LUMO Gap | E_gap | 3 - 5 | eV | UV-Vis Spectroscopy |
Conclusion
This compound represents a promising molecular linker for the fabrication of molecular electronic devices. Its rigid, fluorinated structure provides a platform for creating well-defined molecular junctions with tunable electronic properties. The protocols outlined in these application notes provide a foundation for researchers to explore the potential of this molecule in applications ranging from molecular wires and diodes to more complex molecular-scale circuits. Further experimental work is needed to fully characterize its electrical properties and optimize its performance in molecular electronic devices.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction of pentafluorobenzoic acid with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Temperature: The reaction may require heating. Gradually increase the reaction temperature and monitor for product formation. Be cautious of potential side reactions at elevated temperatures. |
| Degradation of Reactants | - Sodium Hydrosulfide (NaSH) Quality: NaSH is hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened or properly stored NaSH. Consider using anhydrous NaSH if possible. - Pentafluorobenzoic Acid Purity: Ensure the starting material is of high purity. Impurities can interfere with the reaction. |
| Suboptimal Reaction Conditions | - Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally suitable for SNAr reactions. Ensure the solvent is anhydrous. - Stoichiometry: An excess of the nucleophile (NaSH) is often used to drive the reaction to completion. A molar ratio of NaSH to pentafluorobenzoic acid of 1.5:1 to 3:1 is a reasonable starting point. |
Issue 2: Formation of Side Products
| Probable Cause | Recommended Solution |
| Disulfide Formation | The thiol product is susceptible to oxidation to the corresponding disulfide, especially in the presence of air and at neutral or basic pH.[1][2][3] - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Acidic Work-up: During the aqueous work-up, acidify the solution to a low pH (e.g., pH 2-3) before extraction. This protonates the thiolate and makes it less prone to oxidation. |
| Reaction at Other Positions | While substitution at the para-position is strongly favored electronically, minor amounts of other isomers could form under harsh reaction conditions. - Temperature Control: Avoid excessively high reaction temperatures. |
| Hydrolysis of the Carboxylic Acid | Under strongly basic conditions and high temperatures, the carboxylic acid group could potentially undergo side reactions. However, this is less common under typical SNAr conditions for this substrate. |
Issue 3: Difficulty in Product Purification
| Probable Cause | Recommended Solution |
| Contamination with Disulfide | The disulfide byproduct can be difficult to separate from the desired thiol product due to similar polarities. - Reductive Work-up: If disulfide formation is significant, consider a mild reductive work-up (e.g., with sodium borohydride or dithiothreitol) to convert the disulfide back to the thiol before final purification. - Chromatography: Careful column chromatography on silica gel may be required. A solvent system with increasing polarity (e.g., hexanes/ethyl acetate) can be effective. |
| Residual Starting Material | Unreacted pentafluorobenzoic acid can co-purify with the product. - Extraction: A basic aqueous wash (e.g., with a dilute sodium bicarbonate solution) during the work-up can help remove unreacted acidic starting material. Be mindful that the product is also acidic and may partition into the aqueous layer if the pH is too high. A careful pH adjustment is crucial. |
| Product is an Oil or Gummy Solid | This can be due to residual solvent or impurities. - Recrystallization: Attempt recrystallization from a suitable solvent system. A solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.[4][5][6][7] Toluene, or a mixture of ethyl acetate and hexanes, could be good starting points. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of pentafluorobenzoic acid with a sulfur nucleophile, typically sodium hydrosulfide (NaSH). The reaction selectively displaces the fluorine atom at the para-position to the carboxylic acid group.
Q2: Why is the para-fluorine preferentially substituted?
A2: In nucleophilic aromatic substitution on polyfluorinated rings, the position of substitution is governed by the electronic effects of the substituents. The carboxyl group is electron-withdrawing, and the fluorine atoms are highly electronegative. These factors make the aromatic ring electron-deficient and susceptible to nucleophilic attack. The para-position is particularly activated towards substitution.
Q3: What are the key safety precautions when working with sodium hydrosulfide (NaSH)?
A3: Sodium hydrosulfide is a hazardous substance. It is corrosive and can cause severe burns. Upon contact with acids or moisture, it can release highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell. It is crucial to handle NaSH in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and avoid contact with acids and water.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The starting material (pentafluorobenzoic acid) and the product will have different retention factors (Rf values).
Q5: What is the likely structure of the main byproduct I might encounter?
A5: The most common byproduct is the disulfide, 4,4'-disulfanediylbis(2,3,5,6-tetrafluorobenzoic acid). This is formed by the oxidation of two molecules of the desired thiol product.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This is a representative protocol based on general principles of SNAr reactions and may require optimization.
Materials:
-
Pentafluorobenzoic acid
-
Sodium hydrosulfide (NaSH), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add pentafluorobenzoic acid (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the pentafluorobenzoic acid.
-
Addition of Nucleophile: Under a positive pressure of inert gas, carefully add anhydrous sodium hydrosulfide (1.5 - 2.0 equivalents) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. This should be done in a fume hood as H₂S gas may be evolved.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent like toluene or an ethyl acetate/hexanes mixture can be employed to obtain the pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, side-reaction products, and residual solvents. Depending on the synthetic route, potential impurities could be incompletely halogenated precursors, oxidized disulfide byproducts, or residual strong acids used in the process.
Q2: Which purification method is most suitable for my crude sample?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
For removal of non-acidic impurities and baseline contaminants: Acid-base extraction is a highly effective first step.
-
For high purity crystalline product: Recrystallization is the preferred method, provided a suitable solvent is identified.
-
For difficult-to-separate impurities or for obtaining very high purity material: Column chromatography is a powerful technique.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 153°C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative information about the purity of the sample.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this polar compound, consider solvents like ethanol, methanol, or a mixture of ethanol and water. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound. | |
| Oiling out (compound separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present. | Re-heat the solution and add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Allow for slower cooling. If impurities are suspected, consider a preliminary purification step like acid-base extraction. |
| Low recovery of pure crystals. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline. | The eluent is not polar enough. | Increase the polarity of the eluent. For this polar aromatic acid, a gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, methanol) is recommended. |
| Poor separation of the compound from impurities. | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system by trying different solvent combinations. Thin-Layer Chromatography (TLC) should be used to test various solvent systems before running the column. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | Add a small amount of a modifier to the eluent. For an acidic compound like this, adding a small percentage of acetic acid or formic acid to the mobile phase can improve the peak shape. |
Experimental Protocols
Acid-Base Extraction
This method is ideal for separating the acidic this compound from neutral or basic impurities.
Methodology:
-
Dissolve the crude sample in an appropriate organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated carboxylate salt of your compound will be in the aqueous layer (bottom layer).
-
Drain the aqueous layer into a separate beaker.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper).
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The purified this compound will precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Recrystallization
This is a powerful technique for obtaining high-purity crystalline material.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. Suitable solvents for polar aromatic acids include ethanol, methanol, or mixtures such as ethanol/water or acetone/water.
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Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
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If there are insoluble impurities, perform a hot filtration to remove them.
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Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
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Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Dry the crystals completely to remove any residual solvent.
Column Chromatography
This technique is used for the separation of compounds based on their differential adsorption onto a stationary phase.
Methodology:
-
Stationary Phase and Eluent Selection: For this polar compound, silica gel is a suitable stationary phase. Use TLC to determine an appropriate eluent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A common eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution may be necessary.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
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Sample Loading: Dissolve the crude sample in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
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Fraction Collection: Collect the eluent in small fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Suitability for Purification Methods
| Purification Method | Suitable Solvents | Comments |
| Acid-Base Extraction | Diethyl ether, Ethyl acetate | Used as the organic phase to dissolve the crude mixture. |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Acetone/Water | The choice depends on the specific impurity profile. A solvent pair can be effective if a single solvent is not ideal. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Used as the mobile phase. The ratio is adjusted to achieve optimal separation. A gradient of increasing polarity is often effective. |
Visualizations
Caption: Logical workflow for selecting a purification method.
Technical Support Center: Optimizing 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid (TFMBA) for Self-Assembled Monolayer (SAM) Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of self-assembled monolayers (SAMs) using 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for TFMBA in solution for SAM formation on gold?
A1: A typical starting concentration for aromatic thiols, including TFMBA, for SAM formation on gold substrates is 1 mM in a suitable solvent.[1][2] However, the optimal concentration can vary depending on the solvent, substrate quality, and desired monolayer characteristics. It is advisable to test a range of concentrations (e.g., 0.1 mM to 5 mM) to determine the ideal conditions for your specific application.
Q2: What is the best solvent to use for dissolving TFMBA for SAM formation?
A2: Anhydrous ethanol is the most commonly used and recommended solvent for preparing thiol solutions for SAM formation due to its ability to dissolve a wide range of thiols and its miscibility with rinsing agents.[1][2] Other polar aprotic solvents may also be suitable, but ethanol is a well-established starting point.
Q3: How long should the substrate be incubated in the TFMBA solution?
A3: For optimal SAM formation, an incubation period of 24 to 48 hours is generally recommended.[3] While self-assembly begins rapidly, longer incubation times typically lead to more ordered and densely packed monolayers. For some applications, shorter incubation times of a few hours may be sufficient, and this should be optimized for your specific experimental needs.[4]
Q4: How can I confirm the successful formation of a TFMBA SAM?
A4: Several surface-sensitive analytical techniques can be used to verify the formation and quality of your TFMBA SAM. These include:
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Contact Angle Goniometry: To measure the change in surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the presence of the Au-S bond.[5]
-
Electrochemical Methods (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy): To assess the packing and insulating properties of the monolayer.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or patchy SAM formation | Contaminated substrate surface. | Ensure rigorous substrate cleaning. A common method is a piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[5] |
| Impure TFMBA or solvent. | Use high-purity TFMBA and anhydrous solvent. Even small amounts of impurities can disrupt monolayer formation.[6] | |
| Oxidation of the thiol solution. | Prepare fresh TFMBA solutions before each use. Minimize exposure to air by using sealed containers and consider purging with an inert gas like nitrogen.[3] | |
| Poorly ordered or low-density SAM | Sub-optimal TFMBA concentration. | Optimize the TFMBA concentration by testing a range from 0.1 mM to 5 mM. |
| Insufficient incubation time. | Increase the incubation time to 24-48 hours to allow for better monolayer packing.[3] | |
| Inappropriate solvent. | While ethanol is standard, consider testing other high-purity polar aprotic solvents. | |
| Difficulty dissolving TFMBA | Low-quality solvent. | Use anhydrous, high-purity ethanol. |
| TFMBA degradation. | Store TFMBA under inert gas and in a cool, dark place to prevent degradation. | |
| High degree of non-specific protein binding | Disordered or incomplete SAM. | A well-packed, ordered SAM is crucial for minimizing non-specific binding. Follow the recommendations for optimizing SAM formation. The presence of defects in the monolayer can expose the underlying substrate, leading to unwanted protein adsorption. |
| Hydrophobic interactions. | The fluorinated nature of the TFMBA SAM will result in a hydrophobic surface. If reduced protein binding is desired, consider co-deposition with a hydrophilic thiol or further surface modification. |
Experimental Protocols
Gold Substrate Cleaning (Piranha Etch Method)
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Prepare the piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂).
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Immerse the gold substrates in the piranha solution for 5-10 minutes.[5]
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Carefully remove the substrates using non-reactive tweezers.
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Rinse the substrates copiously with deionized water.
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Perform a final rinse with anhydrous ethanol.
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Dry the cleaned substrates under a gentle stream of dry nitrogen gas.
TFMBA SAM Formation
-
Prepare a 1 mM solution of TFMBA in anhydrous ethanol.
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Immediately immerse the clean, dry gold substrates into the freshly prepared TFMBA solution in a clean glass container.[5]
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Ensure the entire gold surface is submerged.
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Seal the container and allow it to incubate at room temperature for 24-48 hours.[3] For initial experiments, a 24-hour incubation is a good starting point.
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After incubation, remove the substrates from the solution.
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Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.
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Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
Visualizing Experimental Workflows
Caption: Workflow for TFMBA SAM formation on a gold substrate.
Caption: Troubleshooting logic for inconsistent TFMBA SAM formation.
References
Preventing oxidation of the thiol group in 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning cloudy/precipitating over time. What is happening?
A1: Cloudiness or precipitation is often a sign of oxidation. The thiol (-SH) group of the molecule is susceptible to oxidation, especially in the presence of air, which leads to the formation of the corresponding disulfide (R-S-S-R). This disulfide is generally less soluble than the parent thiol, causing it to precipitate out of solution.
Q2: Why is this particular thiol compound so sensitive to oxidation?
A2: The tetrafluorinated aromatic ring contains strong electron-withdrawing fluorine atoms.[1] These groups increase the acidity of the thiol (-SH) group, meaning it can lose a proton to form a thiolate anion (R-S⁻) more readily and at a lower pH than typical thiols.[2] This thiolate anion is significantly more susceptible to oxidation than the protonated thiol.[3] Additionally, like most thiols, its oxidation can be catalyzed by trace metal ions and dissolved oxygen.[4]
Q3: How does pH affect the stability of this compound?
A3: The rate of thiol oxidation is highly pH-dependent. At neutral to alkaline pH, the concentration of the more reactive thiolate anion increases, accelerating oxidation. Due to the high acidity of this fluorinated thiol, it is best to work at a slightly acidic pH (e.g., pH 6.0-7.0) if the experimental conditions allow, to minimize the concentration of the thiolate anion and slow the rate of oxidation.
Q4: I am performing a conjugation reaction (e.g., thiol-maleimide) and getting low yields. Could thiol oxidation be the cause?
A4: Yes, this is a very common issue. If the thiol group has oxidized to a disulfide, it is no longer available to react with the maleimide or other conjugation partners. It is crucial to ensure the thiol is in its reduced, active state immediately before starting the conjugation.
Q5: What are the recommended storage conditions for this compound?
A5: Both the solid compound and solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect them from air.[5] The solid should be kept in a cool, dark place (recommended <15°C).[5] Solutions should be freshly prepared from degassed solvents.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Solution Discoloration (Yellowing) or Precipitation | Oxidation of the thiol group to form disulfide. | 1. Work under Inert Atmosphere: Handle the solid and prepare solutions in a glovebox or using Schlenk line techniques. 2. Use Degassed Solvents: Degas all buffers and solvents by sparging with nitrogen or argon for 15-30 minutes. 3. Add a Reducing Agent: Incorporate a reducing agent like TCEP (1-5 mM) into your buffer to maintain the thiol in a reduced state. |
| Low Yield in Conjugation or Labeling Reactions | The thiol group has been oxidized prior to the reaction. | 1. Pre-treat with a Reducing Agent: Before adding your reaction partner, treat the thiol solution with TCEP (Tris(2-carboxyethyl)phosphine) to reduce any existing disulfides. TCEP is ideal as it does not contain a thiol itself and does not need to be removed before reaction with maleimides. 2. Optimize pH: Perform the conjugation at the lowest pH compatible with the reaction kinetics (typically pH 6.5-7.5 for thiol-maleimide reactions). |
| Inconsistent Results in Surface Chemistry (e.g., SAMs on Gold) | Variable levels of thiol oxidation leading to inconsistent surface coverage or quality. | 1. Use Freshly Prepared Solutions: Always use a freshly prepared solution of the thiol from degassed solvent immediately before surface deposition. 2. Control the Atmosphere: Conduct the self-assembled monolayer (SAM) formation in a nitrogen or argon-filled chamber to minimize oxygen exposure. |
| Broad or Unexpected Peaks in NMR or Mass Spectrometry | Presence of both the thiol monomer and the disulfide dimer (and potentially other oxidized species). | 1. Analyze Fresh Samples: Prepare samples for analysis immediately before measurement. 2. Add Reducing Agent: If compatible with the analytical technique, add a small amount of a reducing agent like DTT or TCEP to the sample to shift the equilibrium to the reduced thiol form. A study has noted significant broadening of the 19F NMR signal in the presence of thiols due to the exchange reaction with the disulfide.[6] |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
This protocol outlines the best practices for handling solid this compound and preparing a stable stock solution.
Materials:
-
This compound (solid)
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Anhydrous, deoxygenated solvent (e.g., Methanol, DMF, or DMSO)
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Inert gas (Argon or Nitrogen)
-
Schlenk flask or vial with a septum-sealed cap
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Syringes and needles
Procedure:
-
Inert Atmosphere: If available, perform all manipulations in a glovebox. Alternatively, use a Schlenk line.
-
Weighing: Quickly weigh the desired amount of the solid and place it into a dry Schlenk flask that has been previously flushed with inert gas.
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Solvent Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.
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Dissolution: Using a gas-tight syringe, transfer the desired volume of the degassed solvent into the Schlenk flask containing the solid.
-
Mixing: Gently swirl the flask under a positive pressure of inert gas until the solid is fully dissolved.
-
Storage: Store the resulting stock solution in the sealed flask, wrapped in foil to protect from light, at <15°C.[5] Ensure the headspace of the flask is filled with inert gas.
Protocol 2: Preventing Oxidation in Aqueous Buffers for Experiments
This protocol describes how to prepare an aqueous solution for an experiment while minimizing oxidation.
Materials:
-
Aqueous buffer (e.g., PBS, HEPES)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer.
-
Degassing: Thoroughly degas the buffer by sparging with argon or nitrogen for 30 minutes.
-
Add Chelator: To the degassed buffer, add EDTA to a final concentration of 1-10 mM. This will chelate trace metal ions that can catalyze thiol oxidation.
-
Add Reducing Agent: Add TCEP to the buffer to a final concentration of 1-5 mM. TCEP is a stable and effective reducing agent that maintains thiols in their reduced state.
-
pH Adjustment: Adjust the pH of the final buffer to a slightly acidic value (e.g., 6.5-7.0) if your experiment allows.
-
Dissolving the Thiol: Use this prepared, degassed, and stabilized buffer to dissolve your this compound for the experiment.
Visual Guides
Caption: Pathway of thiol oxidation and key prevention points.
Caption: Recommended workflow for handling the thiol compound.
References
- 1. This compound | 5211-44-9 | Benchchem [benchchem.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mdpi.com [blog.mdpi.com]
- 5. This compound | 5211-44-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Quantitative determination of SH groups using 19F NMR spectroscopy and disulfide of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability and shelf-life of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and shelf-life of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over time. What is the likely cause?
A1: The most common cause of purity loss in solutions of this compound is the oxidation of the thiol (-SH) group. This oxidation leads to the formation of a disulfide dimer, 4,4'-disulfanediylbis(2,3,5,6-tetrafluorobenzoic acid). This is a common degradation pathway for many thiol-containing compounds, especially when exposed to air (oxygen).
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure the long-term stability of the solid compound, it should be stored in a cool, dark, and dry environment. It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen. The container should be tightly sealed.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. For aqueous solutions, using freshly boiled and cooled deionized water can also help to reduce dissolved oxygen. For maximum stability, the addition of a reducing agent is recommended (see Q4).
Q4: What additives can I use to improve the shelf-life of my this compound solution?
A4: The addition of a reducing agent can significantly improve the stability of your solution by preventing the oxidation of the thiol group. The two most commonly used reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). TCEP is often preferred as it is more stable over a wider pH range, odorless, and less likely to interfere with subsequent chemical reactions, such as maleimide chemistry.
Q5: What is the recommended concentration of TCEP or DTT to use?
A5: A final concentration of 1-5 mM of TCEP or DTT is typically sufficient to maintain the stability of the thiol group in your this compound solution. The optimal concentration may depend on the specific experimental conditions, including the concentration of your compound, the solvent, and the storage temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns cloudy or a precipitate forms. | Oxidation of the thiol to form the less soluble disulfide dimer. | Add a reducing agent like TCEP or DTT (1-5 mM final concentration) to the solution. If the precipitate dissolves, it confirms oxidation. For future preparations, use deoxygenated solvents and add a reducing agent from the start. |
| Loss of biological activity or reactivity in an assay. | Degradation of the thiol group, which is often the reactive site for conjugation or biological interaction. | Prepare fresh solutions of this compound before each experiment. Use a stabilized stock solution containing TCEP or DTT. Confirm the purity of the solution using an analytical method like HPLC. |
| Inconsistent results between experiments. | Variable levels of oxidation in the this compound solution. | Standardize the solution preparation protocol. Always use deoxygenated solvents and a consistent concentration of a reducing agent. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air. |
| Solution color changes over time. | While not a commonly reported issue, color change could indicate the formation of degradation byproducts other than the disulfide, or interaction with trace metal contaminants. | Ensure high-purity solvents and reagents are used. Consider adding a chelating agent like EDTA (0.1-0.5 mM) to sequester any metal ions that could catalyze oxidation. |
Experimental Protocols
Protocol for Preparing a Stabilized Stock Solution
-
Solvent Deoxygenation:
-
Take the desired volume of your chosen solvent (e.g., DMSO, DMF, or an aqueous buffer) in a suitable container.
-
Bubble argon or nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
If using an aqueous buffer, preparing it with freshly boiled and cooled deionized water is an alternative.
-
-
Preparation of Reducing Agent Stock (if necessary):
-
Prepare a 100 mM stock solution of TCEP or DTT in deoxygenated deionized water.
-
-
Dissolving this compound:
-
Weigh the required amount of solid this compound in a clean, dry vial.
-
Add the deoxygenated solvent to the vial to achieve the desired concentration.
-
If using a reducing agent, add the appropriate volume of the TCEP or DTT stock solution to reach a final concentration of 1-5 mM.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize exposure to air and freeze-thaw cycles.
-
For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
-
Protocol for Monitoring Solution Stability by HPLC
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.
-
-
Mobile Phase:
-
A typical mobile phase for analyzing aromatic acids is a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Sample Preparation:
-
Dilute a small aliquot of your this compound solution in the mobile phase to a suitable concentration for UV detection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where both the parent compound and the potential disulfide dimer absorb (e.g., around 254 nm).
-
The parent thiol will have a specific retention time. The disulfide dimer, being larger and more non-polar, will typically have a longer retention time.
-
Quantify the peak areas to determine the percentage of the parent compound remaining and the percentage of the disulfide dimer formed over time.
-
Visualizations
Caption: Workflow for preparing a stabilized solution.
Best practices for handling and storing 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorinated aromatic compound containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group. Its unique electronic properties, due to the presence of fluorine atoms, make it a valuable building block in various fields. It is commonly used in the synthesis of novel pharmaceuticals, in materials science for creating self-assembled monolayers (SAMs) on gold surfaces, and as a reagent in analytical chemistry.
Q2: What are the main hazards associated with this compound?
A2: The primary hazards are skin and eye irritation.[1][2] It may also cause respiratory irritation. As with many thiols, it may have an unpleasant odor.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: It is essential to wear appropriate personal protective equipment to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Q4: How should I properly store this compound?
A4: Store the compound in a tightly closed container in a dry and well-ventilated area. It is recommended to store it at room temperature. Always refer to the manufacturer's specific storage instructions if available.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent vigorous reactions.
Q6: What are the hazardous decomposition products of this compound?
A6: Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.[1][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | |
| Molecular Weight | 226.14 g/mol | [2] |
| Melting Point | 151-155 °C | |
| Solubility | Soluble in methanol | |
| Storage Temperature | Room Temperature | |
| Incompatibilities | Strong oxidizing agents | [1][3] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Sulfur oxides, Hydrogen fluoride | [1][3] |
Experimental Protocols
Detailed Methodology: Amide Coupling Reaction
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as a coupling agent.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
To this solution, add the amine (1.1 equivalents) followed by DIEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.1 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Guides
Common Issues in Amide Coupling Reactions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Reagents: Coupling agent (HATU) or base (DIEA) may have degraded. | Use fresh, high-quality reagents. Ensure the solvent (DMF) is anhydrous. |
| Steric Hindrance: The amine or the carboxylic acid may be sterically hindered. | Increase the reaction temperature (e.g., to 50 °C) and/or extend the reaction time. Consider using a different, more potent coupling agent. | |
| Formation of Side Products (e.g., Disulfide) | Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, especially in the presence of air over extended periods. | Maintain a strict inert atmosphere throughout the reaction. Use degassed solvents. Minimize the reaction time. |
| Difficulty in Product Purification | Removal of Urea Byproducts: If using carbodiimide coupling agents (e.g., DCC, EDC), removal of the urea byproduct can be challenging. | For DCC, the dicyclohexylurea is often insoluble in many organic solvents and can be removed by filtration. For EDC, a mild acid wash can help in its removal as it forms a water-soluble salt. |
| Co-elution with Starting Material: The product and unreacted starting material may have similar polarities. | Optimize the solvent system for column chromatography. Consider a different purification technique, such as recrystallization or preparative HPLC. |
Visualizations
Caption: Troubleshooting workflow for amide coupling reactions.
Caption: Safe handling and storage workflow.
References
Identifying and removing impurities from commercial 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid. The information provided is designed to help identify and remove common impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on typical synthesis routes involving nucleophilic aromatic substitution on polyfluorinated aromatic compounds, the most probable impurities include:
-
Disulfide Dimer: The corresponding disulfide, 4,4'-disulfanediylbis(2,3,5,6-tetrafluorobenzoic acid), is a common impurity formed by the oxidation of the thiol group.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as pentafluorobenzoic acid may be present.
-
Isomeric Impurities: Incomplete regioselectivity during the substitution reaction could lead to the presence of other isomers of tetrafluoromercaptobenzoic acid.
-
Residual Solvents: Solvents used in the synthesis and purification processes may be retained in the final product.
Q2: What is the expected purity of commercial this compound?
A2: Commercial grades of this compound are typically available with a purity of ≥98.0%, as determined by Gas Chromatography (GC).[1][2][3]
Q3: How can I identify the impurities in my sample?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main component and non-volatile impurities like the disulfide dimer and unreacted starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR spectroscopy can provide detailed structural information about the main compound and any impurities present. Comparing the spectra of your sample to a reference standard can help in identifying unknown peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and analysis of this compound.
Issue 1: Unexpected peaks in the HPLC chromatogram.
Possible Cause: Presence of non-volatile impurities such as the disulfide dimer or unreacted starting materials.
Troubleshooting Steps:
-
Analyze by LC-MS: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity peaks, which can help in their identification.
-
Spike with Standards: If you suspect the presence of a specific impurity (e.g., pentafluorobenzoic acid), spike your sample with a small amount of a pure standard of that compound. An increase in the peak area of the corresponding impurity will confirm its identity.
-
Purification: Employ a suitable purification method as described in the "Experimental Protocols" section below to remove the identified impurities.
Issue 2: Broad or tailing peaks in the HPLC chromatogram.
Possible Cause: Poor chromatographic conditions or interaction of the analyte with the stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The carboxylic acid and thiol groups are ionizable. Adjusting the pH of the mobile phase with an appropriate buffer (e.g., phosphate or acetate buffer) can improve peak shape.
-
Change Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer to optimize the separation and peak shape.
-
Use a Different Column: If peak shape issues persist, consider using a different stationary phase (e.g., a column specifically designed for polar compounds).
Issue 3: Evidence of disulfide formation (e.g., new peak in HPLC, changes in NMR).
Possible Cause: Oxidation of the thiol group. Thiols are susceptible to oxidation, especially in the presence of air, metal ions, or at basic pH.[6]
Troubleshooting Steps:
-
Work under Inert Atmosphere: When handling the compound in solution, use degassed solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Avoid Basic Conditions: If possible, avoid strongly basic conditions, as this can promote the oxidation of the thiol to a thiolate, which is more readily oxidized.
-
Add a Reducing Agent: For storage of solutions, consider adding a small amount of a reducing agent like dithiothreitol (DTT) to prevent oxidation. However, be aware that this will interfere with certain analytical techniques and should be removed before use in subsequent reactions.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Method validation and optimization may be required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds.[7][8][9] The choice of solvent is critical for successful purification.
| Parameter | Procedure |
| Solvent Screening | Test the solubility of the compound in various solvents (e.g., toluene, ethyl acetate, ethanol/water mixtures) at room temperature and at their boiling points to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[10] |
| Procedure | 1. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. 2. If insoluble impurities are present, perform a hot filtration. 3. Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[11] 4. Further cool the flask in an ice bath to maximize crystal yield. 5. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. 6. Dry the purified crystals under vacuum. |
| Troubleshooting | If the compound "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system. If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12] |
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[13] For air-sensitive thiols, measures to prevent oxidation are important.
| Parameter | Procedure |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). The optimal solvent system should be determined by thin-layer chromatography (TLC) first. |
| Procedure | 1. Prepare a slurry of silica gel in the initial mobile phase and pack the column. 2. Dissolve the crude sample in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed. 3. Elute the column with the mobile phase, gradually increasing the polarity. 4. Collect fractions and analyze them by TLC to identify those containing the pure product. 5. Combine the pure fractions and remove the solvent under reduced pressure. |
| Notes for Thiols | To minimize oxidation, consider using degassed solvents and running the column under a slight positive pressure of an inert gas. |
Data Presentation
Table 1: Purity of Commercial this compound
| Supplier | Purity (by GC) |
| Commercial Source 1 | ≥98.0%[1][2][3] |
| Commercial Source 2 | >98.0% |
Table 2: Analytical Techniques for Impurity Identification
| Technique | Typical Impurities Detected |
| HPLC-UV | Disulfide dimer, unreacted starting materials (e.g., pentafluorobenzoic acid), isomeric impurities. |
| GC-MS | Residual solvents, volatile byproducts.[4][5] |
| 1H & 19F NMR | Provides structural confirmation of the main compound and can help identify and quantify impurities with distinct NMR signals. |
Visualizations
Caption: Experimental workflow for impurity identification and removal.
Caption: Troubleshooting decision tree for impurity removal.
References
- 1. This compound | 5211-44-9 | TCI AMERICA [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. What is Purification by Preparative Liquid Chromatography? [blog.interchim.com]
Enhancing the binding affinity of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid to gold surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the binding affinity of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) to gold surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for binding this compound (TFMBA) to a gold surface?
A1: The primary binding mechanism is the chemisorption of the thiol group (-SH) onto the gold surface, forming a strong gold-thiolate (Au-S) bond. This process leads to the spontaneous formation of a self-assembled monolayer (SAM).
Q2: Why use a fluorinated thiol like TFMBA?
A2: The fluorine atoms on the benzene ring of TFMBA introduce several key properties. They can increase the hydrophobicity of the surface, which is useful for controlling surface energy and wettability. The strong dipole moments of the C-F bonds can also influence the electronic properties of the surface and the packing of the molecules within the monolayer.
Q3: What is the role of the carboxylic acid group in TFMBA?
A3: The terminal carboxylic acid group (-COOH) provides a versatile functional handle for subsequent chemical modifications. It can be used to immobilize proteins, antibodies, or other biomolecules through amide bond formation, making TFMBA an excellent choice for biosensor and drug delivery applications.
Q4: How does pH affect the formation of a TFMBA SAM?
A4: The pH of the deposition solution is critical due to the carboxylic acid group. For carboxyl-terminated thiols, it is recommended to adjust the pH to approximately 2 by adding a few drops of concentrated HCl.[1] This protonates the carboxyl groups, minimizing electrostatic repulsion between adjacent molecules and promoting the formation of a densely packed, well-ordered monolayer.
Q5: How long does it take to form a stable TFMBA monolayer?
A5: While self-assembly begins rapidly, achieving a well-ordered and densely packed monolayer takes time. A typical immersion time is 24-48 hours.[1] Longer assembly times generally result in better monolayer packing and stability. For some aromatic thiols, binding can be essentially complete within one to two hours, but longer incubation is often recommended for optimal results.[2]
Q6: What is the expected orientation of TFMBA on the gold surface?
A6: TFMBA is expected to orient with the thiol group bound to the gold surface and the fluorinated benzene ring tilted relative to the surface normal. The terminal carboxylic acid group will be exposed at the monolayer-solution interface, available for further functionalization. Studies on similar fluorinated thiols suggest that longer chain molecules tend to orient more perpendicularly to the surface.[3]
Troubleshooting Guides
Problem 1: Incomplete or patchy monolayer formation.
-
Possible Causes:
-
Contaminated gold surface: Organic residues or other contaminants on the gold substrate will inhibit the formation of a uniform SAM.
-
Impure TFMBA or solvent: Contaminants in the thiol or solvent can co-adsorb on the surface, disrupting the monolayer.
-
Insufficient immersion time: The monolayer may not have had enough time to fully form and organize.
-
Inappropriate solvent: The solvent must be of high purity and anhydrous to prevent contamination and side reactions.
-
-
Recommended Solutions:
-
Thoroughly clean the gold substrate. A common and effective method is using a Piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by extensive rinsing with deionized water and absolute ethanol. (CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care).
-
Use high-purity TFMBA and anhydrous ethanol. Ensure the solvent is free from water and other impurities.
-
Increase the immersion time. Allow the substrate to incubate in the thiol solution for at least 24 hours to ensure a well-ordered monolayer.[1]
-
Degas the thiol solution and backfill the container with an inert gas like nitrogen or argon to minimize oxidation of the thiol.[1]
-
Problem 2: Poor stability of the monolayer in aqueous solutions.
-
Possible Causes:
-
Poorly ordered monolayer: A disorganized monolayer with defects is more susceptible to desorption.
-
Unfavorable pH of the aqueous solution: Highly basic conditions can destabilize thiol SAMs on gold.
-
Presence of competing molecules: Other molecules in the solution, especially other thiols, can displace the TFMBA.
-
-
Recommended Solutions:
-
Optimize the SAM formation protocol to ensure a well-ordered monolayer (see detailed protocol below).
-
Buffer the aqueous solution to a neutral or slightly acidic pH. This is generally where thiol SAMs exhibit the best stability.
-
Ensure the working solution is free from other thiolated species or molecules that could compete for binding sites on the gold surface.
-
Problem 3: Monolayer desorption at elevated temperatures.
-
Possible Causes:
-
Exceeding the thermal stability limit: The gold-thiolate bond has a finite strength and can break at higher temperatures.
-
-
Recommended Solutions:
-
For applications requiring higher temperatures, consider cross-linking the monolayer after formation to enhance its thermal stability.
-
Be aware that for many aromatic thiols, significant desorption can be expected at temperatures above 100-150°C.
-
Problem 4: Difficulty in subsequent functionalization of the carboxylic acid group.
-
Possible Causes:
-
Incomplete monolayer formation: A low density of TFMBA molecules on the surface will result in fewer available carboxylic acid groups.
-
Contamination of the monolayer surface: Adsorbed contaminants can block the carboxylic acid groups.
-
Suboptimal reaction conditions for coupling: The pH, coupling agents (e.g., EDC/NHS), and concentration of the molecule to be attached may not be ideal.
-
-
Recommended Solutions:
-
Verify the quality of your TFMBA monolayer using characterization techniques like contact angle goniometry or XPS before proceeding with functionalization.
-
Thoroughly rinse the monolayer with the appropriate solvent to remove any physisorbed molecules before starting the coupling reaction.
-
Optimize the coupling chemistry. Ensure the pH is suitable for the activation of the carboxylic acid and the subsequent reaction.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of aromatic thiol SAMs on gold. While specific values for this compound may vary, these represent expected ranges based on similar fluorinated aromatic thiol systems.
Table 1: Comparative Water Contact Angles of Aromatic Thiol SAMs on Gold
| Thiol Compound | Advancing Water Contact Angle | Reference |
| Benzenethiol | ~75° | [4] |
| 4-Fluorobenzenethiol | ~81° | [4] |
| 2,6-Difluorobenzenethiol | ~85-90° | [4] |
| Pentafluorobenzenethiol | ~88.3° | [4] |
This table illustrates the general trend that increased fluorination leads to a more hydrophobic surface, resulting in a higher water contact angle.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Thiol SAMs on Gold
| Parameter | Expected Binding Energy (eV) | Significance | Reference |
| Au 4f₇/₂ | 84.0 | Gold substrate reference | [3][5] |
| S 2p₃/₂ (Thiolate) | ~162.0 | Confirms covalent Au-S bond formation | [6] |
| S 2p₃/₂ (Free Thiol) | ~164.0 | Indicates unbound or physisorbed thiol | [6] |
Successful formation of a TFMBA SAM should show a dominant S 2p₃/₂ peak at approximately 162.0 eV, with a minimal or absent peak at 164.0 eV.
Experimental Protocols
Protocol 1: Formation of a this compound (TFMBA) SAM on a Gold Substrate
This protocol details the steps for creating a well-ordered self-assembled monolayer of TFMBA on a gold surface.
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides)
-
This compound (TFMBA)
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
High-purity deionized water
-
High-purity nitrogen gas
-
Clean glass vials with sealable caps
-
Tweezers
Procedure:
-
Gold Substrate Cleaning:
-
Handle the gold substrates only with clean tweezers.
-
Prepare Piranha solution by slowly adding 3 parts of 30% H₂O₂ to 7 parts of concentrated H₂SO₄ in a glass beaker. (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.)
-
Carefully immerse the gold substrates in the freshly prepared Piranha solution for 5-10 minutes.
-
Remove the substrates and rinse them extensively with high-purity deionized water.
-
Rinse the cleaned substrates with anhydrous ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately to prevent re-contamination.
-
-
Preparation of TFMBA Solution:
-
Prepare a 1 mM solution of TFMBA in anhydrous ethanol in a clean glass vial.
-
Sonicate the solution for approximately 5 minutes to ensure the TFMBA is fully dissolved.
-
Adjust the pH of the solution to ~2 by adding a few drops of concentrated HCl. This step is crucial for achieving a high-quality monolayer with carboxyl-terminated thiols.[1]
-
-
Self-Assembly Process:
-
Place the cleaned and dried gold substrates into the TFMBA solution. Ensure the entire gold surface is submerged.
-
To minimize oxidation, gently purge the headspace of the vial with nitrogen gas before sealing the cap tightly.
-
Allow the substrates to incubate in the solution for 24-48 hours at room temperature in a vibration-free environment.[1]
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrates from the TFMBA solution with tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use. For long-term storage, place them in a container backfilled with nitrogen.[1]
-
Mandatory Visualization
Caption: Workflow for TFMBA SAM formation.
Caption: Key interactions in TFMBA binding to gold.
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Validating 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid (TFMBA) as a Superior SERS Reporter: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging Surface-Enhanced Raman Scattering (SERS) for sensitive and specific molecular detection, the choice of a reliable reporter molecule is paramount. This guide provides a comprehensive validation of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) as a high-performance SERS reporter, comparing its capabilities against other commonly used alternatives. The presented experimental data underscores the advantages of TFMBA in terms of signal intensity, stability, and suitability for multiplexed assays.
Executive Summary
TFMBA distinguishes itself as a robust SERS reporter, demonstrating significantly enhanced Raman signals compared to conventional reporters like 4-mercaptobenzoic acid (MBA). Its fluorinated structure contributes to a unique and intense spectral fingerprint, minimizing overlap with other reporters and endogenous biomolecules, thereby enhancing its utility in complex biological matrices. This guide will delve into the quantitative performance of TFMBA, provide detailed experimental protocols for its validation, and present a clear comparison with alternative SERS reporters.
Comparative Performance of SERS Reporters
The efficacy of a SERS reporter is determined by several key performance indicators, including the SERS enhancement factor (EF), limit of detection (LOD), signal stability, and reproducibility. The following table summarizes the available quantitative data for TFMBA and other frequently used SERS reporters. It is important to note that SERS enhancement is highly dependent on the specific experimental conditions, including the nanoparticle substrate, laser wavelength, and aggregation state.
| Reporter Molecule | Chemical Structure | Key SERS Peaks (cm⁻¹) | Enhancement Factor (EF) | Limit of Detection (LOD) | Signal Stability & Reproducibility (RSD) | Key Advantages |
| This compound (TFMBA) | C₇H₂F₄O₂S | ~1380, ~1600 | High (qualitatively reported to be ~10-fold > MBA)[1] | Not explicitly reported | Good | Intense signal, unique spectral fingerprint, suitable for multiplexing. |
| 4-Mercaptobenzoic acid (MBA) | C‷H₆O₂S | ~1080, ~1590 | 10⁴ - 10⁷[2] | 10⁻⁶ M[2] | RSD: 5-15% | Well-characterized, widely used, pH-sensitive. |
| 4-Aminothiophenol (PATP) | C₆H₇NS | ~1078, ~1592 | 10⁶ - 10⁸ | 10⁻⁸ M[3] | Good | Strong signal, well-defined peaks. |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | C₁₄H₈N₂O₈S₂ | ~1335 | High | Not explicitly reported | Good | Used in multiplexing, distinct spectral features.[4] |
| 1,2-bis(4-pyridyl)ethylene (BPE) | C₁₂H₁₀N₂ | ~1200, ~1610, ~1640 | High | Not explicitly reported | Good | Strong Raman scatterer, used in multiplexing.[4] |
Note: The presented data is a synthesis from multiple sources and should be considered as indicative. Direct comparison is best achieved when reporters are evaluated under identical experimental conditions.
Experimental Protocols
To ensure a reliable and reproducible comparison of SERS reporters, the following experimental protocols are recommended.
Gold nanoparticles (AuNPs) are commonly used as SERS substrates due to their stability and biocompatibility.
-
Synthesis of Gold Nanoparticles (Citrate Reduction):
-
Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with a stir bar.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution while stirring vigorously.
-
The solution color will change from yellow to blue and then to a brilliant red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak) and Transmission Electron Microscopy (for size and morphology).
-
-
Procedure:
-
To 1 mL of the AuNP solution, add the SERS reporter (TFMBA, MBA, etc.) from a stock solution (e.g., 1 mM in ethanol) to achieve a final concentration that ensures monolayer coverage.
-
Incubate the mixture for at least 1 hour at room temperature to allow for the formation of a self-assembled monolayer on the AuNP surface via the thiol-gold bond.
-
Centrifuge the solution to remove excess reporter molecules and resuspend the functionalized AuNPs in ultrapure water.
-
-
Instrumentation: A confocal Raman microscope equipped with a suitable laser excitation source (e.g., 633 nm or 785 nm) is required.
-
Sample Preparation:
-
Induce aggregation of the functionalized AuNPs by adding an aggregating agent (e.g., NaCl) to create "hot spots" for maximum SERS enhancement.
-
Deposit a small volume of the aggregated solution onto a clean substrate (e.g., a glass slide) and allow it to dry.
-
-
Data Acquisition:
-
Acquire SERS spectra from multiple random spots on the dried sample to ensure reproducibility.
-
Use a consistent laser power and acquisition time for all measurements to allow for direct comparison.
-
Process the spectra by performing baseline correction and normalization.
-
The EF is a critical metric for quantifying the performance of a SERS reporter. It can be calculated using the following formula:
EF = (ISERS / NSERS) / (IRaman / NRaman)
Where:
-
ISERS is the intensity of a specific Raman band in the SERS spectrum.
-
NSERS is the number of molecules adsorbed on the SERS substrate within the laser spot.
-
IRaman is the intensity of the same Raman band in the normal Raman spectrum of the bulk material.
-
NRaman is the number of molecules in the scattering volume of the normal Raman measurement.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the validation and comparison of SERS reporters.
Caption: A streamlined workflow for the validation of SERS reporters.
Caption: Key criteria for selecting a high-performance SERS reporter.
Conclusion
The selection of an appropriate SERS reporter is a critical step in the development of robust and sensitive SERS-based assays. This compound (TFMBA) has demonstrated significant promise as a superior SERS reporter, exhibiting a markedly increased signal intensity compared to the widely used 4-mercaptobenzoic acid.[1] Its distinct spectral features make it an excellent candidate for multiplexing applications where minimal spectral overlap is essential.
While further studies are warranted to establish a comprehensive quantitative dataset for a broader range of SERS reporters under standardized conditions, the available evidence strongly supports the validation of TFMBA as a reliable and high-performance SERS reporter for demanding applications in research, diagnostics, and drug development. The experimental protocols and comparative data provided in this guide offer a valuable resource for scientists seeking to optimize their SERS-based methodologies.
References
A Comparative Guide to the SERS Enhancement of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid and 4-mercaptobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Surface-Enhanced Raman Scattering (SERS) properties of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) and 4-mercaptobenzoic acid (MBA). While direct quantitative comparisons of SERS enhancement factors are not extensively available in the current literature, this document synthesizes existing spectral data and theoretical considerations to offer valuable insights for researchers utilizing these molecules as SERS reporters.
Executive Summary
4-Mercaptobenzoic acid (MBA) is a widely used SERS probe due to its strong affinity for gold and silver surfaces via its thiol group and its distinct Raman signature that is sensitive to environmental pH.[1] The introduction of fluorine atoms in this compound (TFMBA) offers the potential for a distinct SERS spectrum, making it a candidate for multiplexing applications where multiple targets are detected simultaneously. The electron-withdrawing nature of fluorine atoms can also influence the molecule's interaction with the SERS substrate and its resulting spectral characteristics. This guide explores these differences through a presentation of their SERS spectra, a summary of their Raman peak assignments, a standardized experimental protocol for their comparative analysis, and a discussion of the theoretical underpinnings of their SERS performance.
Data Presentation: SERS Spectral Comparison
| Raman Shift (cm⁻¹) | This compound (TFMBA) Assignment (Tentative) | 4-mercaptobenzoic acid (MBA) Assignment |
| ~850 | C-F Bending | Ring Breathing |
| ~1080 | Ring Breathing | Ring Breathing, C-S Stretching[1][2] |
| ~1150 | C-F Stretching | C-H Bending |
| ~1375 | Symmetric COO⁻ Stretch | Symmetric COO⁻ Stretch[1] |
| ~1450 | Aromatic Ring Vibration | Aromatic Ring Vibration |
| ~1590 | Aromatic Ring Stretching (ν₈ₐ) | Aromatic Ring Stretching (ν₈ₐ)[1][2] |
| ~1700 | C=O Stretching (protonated COOH) | C=O Stretching (protonated COOH)[1] |
Note: The peak positions can vary slightly depending on the SERS substrate, pH, and other experimental conditions.
Experimental Protocol for Comparative SERS Analysis
This section outlines a standardized protocol for comparing the SERS enhancement of TFMBA and MBA using gold nanoparticles (AuNPs) as the SERS substrate.
1. Preparation of Gold Nanoparticles (AuNPs)
A common method for synthesizing AuNPs is the citrate reduction method.
-
Materials: Hydrogen tetrachloroaurate(III) (HAuCl₄), sodium citrate, deionized water.
-
Procedure:
-
Bring a solution of HAuCl₄ (e.g., 100 mL of 1 mM) to a rolling boil with vigorous stirring.
-
Rapidly add a specific volume of sodium citrate solution (e.g., 4 mL of 38.8 mM).
-
Continue heating and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.
-
Maintain the solution at a gentle boil for an additional 15 minutes, then allow it to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy and transmission electron microscopy (TEM) to determine their size and concentration.
-
2. Preparation of TFMBA and MBA Solutions
-
Materials: this compound, 4-mercaptobenzoic acid, ethanol, deionized water.
-
Procedure:
-
Prepare stock solutions of TFMBA and MBA in ethanol (e.g., 1 mM).
-
Prepare a series of dilutions of each stock solution in deionized water to the desired concentrations for SERS analysis (e.g., 1 µM, 100 nM, 10 nM).
-
3. SERS Sample Preparation
-
In separate microcentrifuge tubes, mix a fixed volume of the AuNP solution with an equal volume of the TFMBA or MBA solutions at various concentrations.
-
Allow the solutions to incubate for a specific period (e.g., 30 minutes) to ensure the self-assembly of the molecules on the AuNP surface.
-
Deposit a small droplet (e.g., 5 µL) of each mixture onto a clean substrate (e.g., a glass slide or silicon wafer) and allow it to air-dry.
4. SERS Measurement
-
Use a Raman spectrometer equipped with a laser of a suitable wavelength (e.g., 633 nm or 785 nm).
-
Focus the laser on the dried sample spot.
-
Acquire the SERS spectra for each concentration of TFMBA and MBA using consistent acquisition parameters (laser power, integration time, and number of accumulations).
-
For a baseline, acquire a spectrum of the bare AuNPs.
5. Data Analysis
-
Process the acquired spectra to remove background signals.
-
Identify and compare the characteristic Raman peaks for TFMBA and MBA.
-
To quantitatively compare the SERS enhancement, calculate the Enhancement Factor (EF) for a prominent, non-overlapping peak for each molecule using the following formula: EF = (I_SERS / N_SERS) / (I_Raman / N_Raman) Where:
-
I_SERS is the intensity of a specific Raman peak in the SERS spectrum.
-
N_SERS is the number of molecules adsorbed on the SERS-active surface within the laser spot.
-
I_Raman is the intensity of the same Raman peak in the normal Raman spectrum of the bulk material.
-
N_Raman is the number of molecules in the scattering volume of the normal Raman measurement.
-
Visualization of Experimental Workflow and Influencing Factors
To further clarify the experimental process and the theoretical considerations, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the experimental workflow for comparing the SERS enhancement of TFMBA and MBA.
References
A Comparative Guide to 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid (TFMBA)-Based SERS Sensors and Traditional Detection Methods
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of biomolecules is paramount. While traditional methods like Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) have long been the gold standard, emerging technologies offer significant advantages in speed, sensitivity, and multiplexing capabilities. Among these, Surface-Enhanced Raman Scattering (SERS) biosensors utilizing 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) as a Raman reporter are gaining prominence.
This guide provides an objective comparison of the performance of TFMBA-based SERS sensors against traditional ELISA and HPLC methods, supported by experimental principles and available performance data.
Principle of TFMBA-Based SERS Sensors
TFMBA-based sensors operate on the principle of Surface-Enhanced Raman Scattering, a technique that dramatically enhances the Raman signal of molecules adsorbed onto plasmonic nanostructures, such as gold or silver nanoparticles.[1] In this system, TFMBA serves as a Raman reporter. Its thiol group (-SH) allows for strong attachment to the nanoparticle surface, while the tetrafluorinated benzene ring provides a unique and strong Raman "fingerprint" that is easily distinguishable from the background signals of complex biological samples.[2]
The general mechanism involves a bioreceptor (e.g., an antibody or aptamer) attached to the TFMBA-labeled nanoparticle. When the target analyte binds to the bioreceptor, it can trigger a change in the SERS signal. This can occur through various mechanisms, such as nanoparticle aggregation, which creates "hot spots" of intense electromagnetic fields, leading to a significant increase in the TFMBA Raman signal.
Performance Comparison
The following tables summarize the key performance metrics of TFMBA-based SERS sensors compared to traditional ELISA and HPLC methods. Data for SERS sensors are based on published studies of systems with similar architectures for detecting various biomarkers, while the data for ELISA and HPLC represent typical performance characteristics.
Table 1: Performance Metrics for Biomarker Detection
| Parameter | TFMBA-Based SERS Sensors | Enzyme-Linked Immunosorbent Assay (ELISA) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | fM to pg/mL[3][4][5] | pM to ng/mL[6] | ng/mL to µg/mL |
| Dynamic Range | 4-6 orders of magnitude | 2-3 orders of magnitude[7] | 3-5 orders of magnitude |
| Time to Result | < 30 minutes[3] | 2-6 hours[6] | 15-60 minutes per sample |
| Multiplexing Capability | High (multiple reporters with distinct spectra) | Low to Moderate (requires separate wells or complex labeling) | Moderate (multiple analytes can be separated chromatographically) |
| Sample Volume | Low (µL) | Moderate (50-100 µL)[7] | Low to Moderate (µL to mL) |
| Label-Free Potential | Can be adapted for label-free detection | Requires enzyme and substrate labels[6] | Generally label-free, but derivatization may be needed |
Table 2: Qualitative Comparison of Methodological Attributes
| Feature | TFMBA-Based SERS Sensors | Enzyme-Linked Immunosorbent Assay (ELISA) | High-Performance Liquid Chromatography (HPLC) |
| Instrumentation | Raman Spectrometer | Plate Reader | HPLC System (pump, column, detector) |
| Workflow Complexity | Simple "mix-and-read" protocols are possible | Multiple incubation and wash steps[6] | Sample preparation, method development, and data analysis can be complex |
| Cost per Sample | Potentially low with optimized substrates | Moderate | High (instrument maintenance, solvents, columns) |
| Real-time Monitoring | Yes | No (end-point assay)[6] | Yes (for chromatographic separation) |
| Matrix Interference | Can be minimized with specific surface chemistry | Susceptible to matrix effects[7] | Can be significant, requiring extensive sample cleanup |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each of the discussed techniques.
TFMBA-Based SERS Sensor for Biomarker Detection
This protocol outlines a general procedure for a SERS-based immunoassay using TFMBA-labeled gold nanoparticles.
1. Synthesis of TFMBA-labeled Gold Nanoparticles (AuNPs):
- Synthesize AuNPs (e.g., by citrate reduction of HAuCl₄).
- Functionalize the AuNPs with TFMBA by incubating the nanoparticles with a solution of TFMBA. The thiol group of TFMBA will self-assemble onto the gold surface.
- Conjugate a capture antibody or aptamer specific to the target analyte to the TFMBA-labeled AuNPs using standard bioconjugation chemistry (e.g., EDC/NHS coupling).
2. Sample Incubation:
- Mix the TFMBA-labeled AuNP-antibody conjugates with the sample containing the target analyte.
- Incubate for a short period (e.g., 15-30 minutes) to allow for the binding of the analyte to the antibodies, which may induce nanoparticle aggregation.
3. SERS Measurement:
- Place a small volume of the incubated solution onto a suitable substrate.
- Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 633 nm or 785 nm).
- The intensity of the characteristic TFMBA Raman peaks is correlated with the concentration of the target analyte.
Enzyme-Linked Immunosorbent Assay (ELISA)
This is a standard protocol for a sandwich ELISA.
1. Plate Coating:
- Coat the wells of a 96-well microplate with a capture antibody specific for the target analyte.
- Incubate overnight at 4°C.
- Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
- Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
- Incubate for 1-2 hours at room temperature.
- Wash the wells.
3. Sample Incubation:
- Add the prepared standards and samples to the wells.
- Incubate for 2 hours at room temperature.
- Wash the wells.
4. Detection Antibody Incubation:
- Add a detection antibody (conjugated to an enzyme like HRP) to each well.
- Incubate for 1 hour at room temperature.
- Wash the wells.
5. Signal Development:
- Add the enzyme substrate (e.g., TMB) to each well.
- Incubate in the dark for 15-30 minutes.
- Stop the reaction with a stop solution (e.g., H₂SO₄).
6. Data Acquisition:
- Read the absorbance at the appropriate wavelength using a microplate reader.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general workflow for the quantitative analysis of a small molecule analyte.
1. Sample Preparation:
- Extract the analyte from the sample matrix using a suitable solvent.
- Perform solid-phase extraction (SPE) or liquid-liquid extraction for sample cleanup and concentration.
- Filter the final extract through a 0.22 µm filter.
2. HPLC System Setup:
- Equilibrate the HPLC system with the mobile phase. The mobile phase composition and gradient will depend on the analyte and the column used (e.g., C18 column).
- Set the flow rate, column temperature, and detector parameters (e.g., UV-Vis wavelength).
3. Calibration:
- Prepare a series of calibration standards of the analyte at known concentrations.
- Inject the standards into the HPLC system to generate a calibration curve.
4. Sample Analysis:
- Inject the prepared sample extracts into the HPLC system.
- Record the chromatograms.
5. Data Analysis:
- Identify the analyte peak based on its retention time.
- Quantify the analyte concentration by comparing its peak area or height to the calibration curve.
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows for TFMBA-based SERS sensors and traditional methods.
Caption: Signaling pathway of a TFMBA-based SERS aggregation assay.
Caption: Comparison of experimental workflows.
Conclusion
TFMBA-based SERS sensors represent a powerful alternative to traditional methods for the detection of a wide range of analytes. Their primary advantages lie in their exceptional sensitivity, rapid analysis times, and high potential for multiplexing. While ELISA remains a robust and widely used technique, it is often more time-consuming and less sensitive than SERS-based methods. HPLC offers excellent separation and quantification capabilities, particularly for small molecules, but requires significant capital investment, complex sample preparation, and longer analysis times per sample.
For researchers and drug development professionals requiring high-throughput, ultra-sensitive, and rapid detection, TFMBA-based SERS sensors offer a compelling technological solution that can accelerate research and development timelines. The choice of method will ultimately depend on the specific application, required sensitivity, sample matrix, and available resources.
References
- 1. Surface-enhanced Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aptamer-Based Functionalized SERS Biosensor for Rapid and Ultrasensitive Detection of Gastric Cancer-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Ratiometric Surface-Enhanced Raman Scattering (SERS) Biosensor for Ultrasensitive Quantitative Monitoring of Human Carboxylesterase-1 in Hepatocellular Carcinoma Cells Using Ag-Au Nanoflowers as SERS Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-reactivity and interference studies for 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid biosensors
A comprehensive review of current scientific literature reveals a notable absence of commercially available or extensively researched biosensors specifically designed for the detection of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA). While various biosensor platforms, such as those based on aptamers, antibodies, and electrochemical detection, have been developed for a wide range of analytes, dedicated cross-reactivity and interference studies for TFMBA biosensors are not available in the public domain.
This guide, therefore, serves as a methodological framework for researchers, scientists, and drug development professionals on how to design and conduct robust cross-reactivity and interference studies for a hypothetical TFMBA biosensor. The principles and protocols outlined herein are based on established best practices in the field of biosensor development and validation.
Hypothetical TFMBA Biosensor and Potential Cross-Reactants
For the purpose of this guide, we will consider a hypothetical electrochemical aptasensor for TFMBA. Aptamers, being synthetic nucleic acid ligands, can be selected to bind to a specific target with high affinity and selectivity, making them a promising recognition element for a TFMBA biosensor.[1][2][3][4][5]
Potential cross-reactants for a TFMBA biosensor would include molecules with structural similarity to TFMBA, such as:
-
Benzoic acid
-
4-Mercaptobenzoic acid
-
Pentafluorobenzoic acid
-
Other halogenated benzoic acids
Potential interfering substances would encompass common components of biological matrices in which TFMBA might be measured, including:
-
Ascorbic acid
-
Uric acid
-
Glucose
-
Commonly used excipients in pharmaceutical formulations
Experimental Workflow for Cross-Reactivity and Interference Studies
The following diagram illustrates a generalized workflow for assessing the selectivity of a TFMBA biosensor.
Data Presentation: Templates for Comparison
Clear and concise data presentation is crucial for evaluating a biosensor's performance. The following tables provide a template for summarizing the results of cross-reactivity and interference studies.
Table 1: Cross-Reactivity of a Hypothetical TFMBA Biosensor
| Potential Cross-Reactant | Concentration Tested (µM) | Sensor Response (Signal Unit) | % Cross-Reactivity |
| TFMBA (Target) | 10 | [Response to TFMBA] | 100% |
| Benzoic Acid | 10 | ||
| 4-Mercaptobenzoic Acid | 10 | ||
| Pentafluorobenzoic Acid | 10 | ||
| Other Analogs | 10 |
% Cross-Reactivity = (Response to Cross-Reactant / Response to TFMBA) x 100%
Table 2: Interference Studies for a Hypothetical TFMBA Biosensor
| Potential Interferent | Interferent Concentration (µM) | TFMBA Concentration (µM) | Sensor Response (Signal Unit) | % Interference |
| None (TFMBA only) | 0 | 10 | [Response to TFMBA alone] | 0% |
| Ascorbic Acid | 100 | 10 | ||
| Uric Acid | 100 | 10 | ||
| Glucose | 1000 | 10 | ||
| Excipient X | [Relevant Conc.] | 10 |
% Interference = [ (Response with Interferent - Response to TFMBA alone) / Response to TFMBA alone ] x 100%
Experimental Protocols
The following are generalized protocols for conducting cross-reactivity and interference studies for a hypothetical electrochemical TFMBA aptasensor.
Protocol 1: Cross-Reactivity Assessment
Objective: To determine the specificity of the TFMBA biosensor by measuring its response to structurally similar molecules.
Materials:
-
TFMBA aptasensor (aptamer-functionalized electrode)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Stock solutions of TFMBA and potential cross-reactants (e.g., benzoic acid, 4-mercaptobenzoic acid, pentafluorobenzoic acid)
-
Potentiostat for electrochemical measurements (e.g., using differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS))[6]
Procedure:
-
Baseline Measurement: Record the baseline electrochemical signal of the aptasensor in the buffer solution.
-
Target Measurement: Introduce a known concentration of TFMBA into the buffer and record the sensor's response after a defined incubation period.
-
Sensor Regeneration: If the sensor is reusable, perform a regeneration step to remove the bound TFMBA.
-
Cross-Reactant Measurement: Introduce a solution of a potential cross-reactant at the same concentration as TFMBA and record the sensor's response.
-
Repeat: Repeat steps 3 and 4 for all potential cross-reactants.
-
Data Analysis: Calculate the percent cross-reactivity for each compound using the formula provided in the notes of Table 1.
Protocol 2: Interference Study
Objective: To evaluate the effect of non-target molecules, which are expected to be present in the sample matrix, on the detection of TFMBA.
Materials:
-
TFMBA aptasensor
-
PBS or other appropriate buffer
-
Stock solutions of TFMBA and potential interfering substances (e.g., ascorbic acid, uric acid, glucose)
-
Potentiostat
Procedure:
-
Control Measurement: Measure the sensor's response to a known concentration of TFMBA in the buffer solution.
-
Interference Measurement: Prepare a mixed solution containing the same concentration of TFMBA and a high concentration of a potential interfering substance.
-
Record Response: Introduce the mixed solution to the sensor and record the electrochemical signal.
-
Repeat: Repeat steps 2 and 3 for all potential interfering substances.
-
Data Analysis: Calculate the percent interference for each substance using the formula provided in the notes of Table 2.
Conclusion
While no specific biosensors for this compound are currently detailed in the literature, this guide provides a comprehensive framework for the necessary cross-reactivity and interference studies that would be essential for the validation of any such biosensor developed in the future. By following these standardized protocols and data presentation formats, researchers can ensure a thorough and objective evaluation of a TFMBA biosensor's performance, paving the way for its potential application in research and drug development.
References
- 1. Aptamer-Based Biosensors for Rapid Detection and Early Warning of Food Contaminants: From Selection to Field Applications | MDPI [mdpi.com]
- 2. Advances in Aptamer-Based Biosensors for the Detection of Foodborne Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aptamer-Based Fluorescent Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electrochemsci.org [electrochemsci.org]
- 5. A Brief Review of Aptamer-Based Biosensors in Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Electrochemical Biosensors: Applications, Challenges, and Future Scope - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Reproducibility and Reliability of Experiments Using 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
For researchers, scientists, and drug development professionals, the choice of surface modification agent is critical for ensuring experimental reproducibility and reliability. This guide provides a comparative analysis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) against its common alternative, 4-mercaptobenzoic acid (MBA), and other thiol-based compounds for applications in surface-enhanced Raman spectroscopy (SERS), biosensing, and the formation of self-assembled monolayers (SAMs).
Executive Summary
Experiments utilizing this compound (TFMBA) for surface-enhanced Raman scattering (SERS) applications demonstrate significantly higher signal intensity, suggesting a potential for greater sensitivity and reliability in detection assays. While direct comparative data on the stability and reproducibility of TFMBA-based self-assembled monolayers (SAMs) is emerging, the unique properties of fluorinated compounds suggest advantages in thermal stability and in minimizing non-specific interactions, crucial for robust biosensor and drug delivery platforms. This guide synthesizes available data to aid in the selection of the appropriate surface modification agent.
Performance Comparison: TFMBA vs. Alternatives
The primary advantages of TFMBA stem from the electron-withdrawing nature of its fluorine substituents, which can influence its binding characteristics, spectral properties, and the stability of the resulting monolayers.
Surface-Enhanced Raman Scattering (SERS)
In SERS-based detection, the choice of Raman reporter molecule is paramount for achieving high sensitivity and reproducibility. Comparative studies indicate that TFMBA offers a significant advantage over its non-fluorinated analog, 4-mercaptobenzoic acid (MBA).
Table 1: Comparative SERS Intensity of TFMBA and MBA Nanotags
| Raman Reporter | Relative SERS Intensity Enhancement | Key Observations |
| This compound (TFMBA) | ~10-fold higher than MBA | The formation of nanotags with more pointed edges is suggested as the reason for the enhanced SERS signal.[1] |
| 4-Mercaptobenzoic acid (MBA) | Baseline | Shows a 4-fold SERS intensity increase in nanotag form compared to individual nanoparticles.[1] |
This enhanced signal intensity with TFMBA can lead to more reliable and reproducible measurements, especially at low analyte concentrations.
Self-Assembled Monolayers (SAMs): Stability and Packing Density
The stability and organization of SAMs are critical for the performance of biosensors and drug delivery systems. While direct comparative stability data for TFMBA versus MBA is not extensively available, inferences can be drawn from studies on similar fluorinated and non-fluorinated thiols. The packing density of aromatic thiols is influenced by intermolecular interactions, with the carboxyl group of MBA contributing to a higher packing density compared to other functional groups.
Table 2: Comparative Packing Density of Aromatic Thiol SAMs on Gold
| Thiol Compound | Relative Packing Density |
| 4-Mercaptobenzoic acid (MBA) | Highest |
| 4-Mercaptophenylboronic acid (MPBA) | High |
| 4-Mercaptophenol (MP) | Medium |
| Thiophenol (TP) | Lowest |
This data is based on a study comparing non-fluorinated aromatic thiols and suggests that the carboxyl group, also present in TFMBA, promotes denser packing.
Fluorination of alkanethiols has been shown to increase the thermal stability of SAMs. While this data is not specific to aromatic thiols, it suggests a potential advantage for TFMBA in applications requiring robust surface modifications.
Experimental Protocols
Reproducible experimental outcomes are contingent on meticulous and consistent protocols. The following are generalized methodologies for key experiments involving TFMBA and its alternatives.
Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates
This protocol describes a standard procedure for the formation of thiol-based SAMs on gold surfaces, which can be adapted for a comparative study of TFMBA and MBA.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (TFMBA)
-
4-Mercaptobenzoic acid (MBA) or other thiol alternatives
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen gas
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrates by sonicating in a sequence of deionized water and ethanol for 15 minutes each. Dry the substrates under a stream of nitrogen gas.
-
Thiol Solution Preparation: Prepare 1 mM solutions of TFMBA and the alternative thiol in anhydrous ethanol in separate, clean glass vials.
-
SAM Formation: Immerse the cleaned gold substrates into the respective thiol solutions. Ensure the entire gold surface is submerged.
-
Incubation: Seal the vials and allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment.
-
Rinsing: After incubation, remove the substrates from the solutions and rinse them thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Characterization: The resulting SAMs can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to assess quality, thickness, and morphology.
Protocol 2: Comparative SERS Reproducibility Assessment
This protocol outlines a method to compare the reproducibility of SERS signals from TFMBA and MBA nanotags.
Materials:
-
Colloidal gold or silver nanoparticles
-
TFMBA and MBA
-
Raman spectrometer with a laser source (e.g., 633 nm or 785 nm)
-
Microscope with a high numerical aperture objective
-
Clean sample holders (e.g., glass slides)
Procedure:
-
Nanotag Preparation: Prepare SERS nanotags by incubating the colloidal nanoparticles with a solution of either TFMBA or MBA. The optimal concentration and incubation time should be determined empirically.
-
Sample Preparation: Deposit a small volume of the nanotag suspension onto a clean sample holder and allow it to dry.
-
SERS Mapping: Acquire SERS spectra from multiple randomly selected spots across the sample surface using the Raman spectrometer. It is recommended to collect a statistically significant number of spectra (e.g., >100) for each reporter molecule.
-
Data Analysis:
-
Baseline correct and normalize the collected spectra.
-
Identify the characteristic Raman peaks for TFMBA and MBA.
-
Calculate the average intensity and the relative standard deviation (RSD) of the major peaks for each reporter molecule. A lower RSD indicates higher reproducibility.
-
-
Comparison: Compare the average signal intensity and the RSD values between TFMBA and MBA to quantitatively assess the performance and reproducibility.
Visualizing Experimental Workflows
Understanding the sequence of steps in an experimental protocol is crucial for its successful implementation. The following diagrams, generated using Graphviz, illustrate the workflows for SAM formation and SERS reproducibility assessment.
Workflow for the formation of self-assembled monolayers.
Workflow for assessing SERS reproducibility.
Conclusion and Future Directions
The available evidence strongly suggests that this compound offers a significant advantage in SERS-based applications due to its enhanced signal intensity, which can contribute to improved reliability and reproducibility. While direct, comprehensive comparative data on the stability of TFMBA-based SAMs is still an area of active research, the known properties of fluorinated compounds point towards potentially superior thermal and chemical stability.
For researchers and drug development professionals, the selection between TFMBA and its alternatives will depend on the specific experimental requirements. For applications demanding high sensitivity in SERS detection, TFMBA is a compelling choice. For applications requiring robust and stable surface coatings, the potential benefits of TFMBA's fluorination warrant further investigation through direct comparative studies focusing on thermal, chemical, and long-term stability in various environments. Future studies should aim to generate quantitative data directly comparing the stability and reproducibility of TFMBA and MBA SAMs in biosensing and drug delivery contexts to provide a more complete picture for informed decision-making.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiol Linkers in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Thiol Linker for Surface Functionalization
The precise control of surface chemistry is paramount in nanotechnology, influencing everything from the stability of nanoparticles to the efficacy of biosensors and drug delivery systems. Thiol linkers, with their strong affinity for gold and other noble metal surfaces, are fundamental tools for creating self-assembled monolayers (SAMs) that serve as the interface between a nanomaterial and its environment. A critical choice in the design of these linkers is the incorporation of fluorine. This guide provides a comprehensive comparison of fluorinated and non-fluorinated thiol linkers, supported by experimental data, to inform the selection of the optimal linker for your research and development needs.
Performance Comparison: Fluorinated vs. Non-Fluorinated Thiol Linkers
The decision to use a fluorinated or non-fluorinated thiol linker has significant implications for the physicochemical properties and performance of the resulting nanomaterial. Fluorination, the replacement of hydrogen with fluorine atoms, imparts unique characteristics due to fluorine's high electronegativity, low polarizability, and the strength of the carbon-fluorine bond. These properties translate into differences in stability, surface energy, and resistance to non-specific adsorption.
Quantitative Performance Metrics
The following tables summarize key performance indicators for fluorinated and non-fluorinated thiol linkers based on available experimental data.
| Parameter | Fluorinated Thiol Linker (Pentafluorothiophenol on Ag) | Non-Fluorinated Thiol Linker (Thiophenol on Ag) | Key Insights & Implications |
| Surface Coverage | (1.95 +/- 0.59) x 10⁻¹⁰ mol/cm²[1] | (5.07 +/- 1.29) x 10⁻¹⁰ mol/cm²[1] | Non-fluorinated aryl thiols can achieve a higher packing density on silver surfaces. This can be attributed to the larger steric footprint of the fluorinated aromatic ring. |
| Molecular Area | 85.2 +/- 25.8 Ų/molecule[1] | 32.8 +/- 8.3 Ų/molecule[1] | The larger molecular area of fluorinated thiols suggests a less densely packed monolayer compared to their non-fluorinated counterparts. |
| Molecular Orientation (Tilt Angle from Surface Normal) | 67°[1] | <20°[1] | Fluorinated aryl thiols exhibit a more disordered arrangement with a greater tilt angle, while non-fluorinated versions form more vertically oriented and ordered monolayers. |
| Change in Work Function (ΔΦ) | +0.54 eV[1] | -0.64 eV[1] | The strong dipole moment of the C-F bonds in fluorinated thiols leads to a significant increase in the work function of the underlying metal, which can be leveraged in the design of electronic devices. |
| Parameter | CF₃-Terminated Alkanethiol on Gold | CH₃-Terminated Alkanethiol on Gold | Key Insights & Implications |
| Adhesion Force (nN) | Higher | Lower | The highly polar nature of the CF₃ group leads to increased adhesive interactions with an AFM tip.[2] |
| Frictional Properties | Single frictional slope | Two linear regions with differing frictional slopes | The frictional behavior is influenced by the terminal group, with the more polar CF₃ group exhibiting a different response to applied force.[2] |
| Thermal Stability | Generally higher | Generally lower | The strength of the C-F bond and the rigidity of the fluorocarbon chain contribute to the enhanced thermal stability of fluorinated SAMs. |
| Non-Specific Protein Adsorption | Generally lower | Generally higher | The low surface energy and hydrophobicity of fluorinated surfaces tend to reduce the non-specific adsorption of proteins compared to hydrocarbon surfaces. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the formation and characterization of thiol-based SAMs and the evaluation of their performance.
Protocol 1: Formation of Self-Assembled Monolayers on Gold Surfaces
This protocol details the steps for creating a high-quality self-assembled monolayer of a thiol linker on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold film)
-
Thiol linker (fluorinated or non-fluorinated)
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas. Use the substrates immediately for SAM formation.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired thiol linker in absolute ethanol in a clean container.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrates into the thiol solution.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Protocol 2: Characterization of Self-Assembled Monolayers
1. Contact Angle Goniometry:
-
Objective: To determine the wettability and surface free energy of the SAM.
-
Procedure: A droplet of a liquid (e.g., water) is placed on the SAM surface, and the contact angle is measured. Advancing and receding angles can be measured to assess surface heterogeneity.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical states of the SAM.
-
Procedure: The SAM-coated substrate is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured. Angle-resolved XPS can provide information about the orientation of the molecules in the SAM.[3]
3. Ellipsometry:
-
Objective: To measure the thickness of the SAM.
-
Procedure: The change in polarization of light upon reflection from the SAM-coated surface is measured and used to calculate the film thickness.
Protocol 3: Evaluation of Non-Specific Protein Adsorption using Surface Plasmon Resonance (SPR)
Objective: To quantify the amount of protein that non-specifically adsorbs to the SAM surface in real-time.
Materials:
-
SPR instrument with gold sensor chips
-
Thiol-functionalized sensor chips (prepared as in Protocol 1)
-
Running buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Protein solution (e.g., Bovine Serum Albumin - BSA, or Human Serum Albumin - HSA in running buffer)
-
Regeneration solution (if necessary, e.g., dilute acid or base)
Procedure:
-
System Equilibration: Flow the running buffer over the functionalized sensor surface until a stable baseline is achieved.
-
Protein Injection: Inject the protein solution over the sensor surface for a defined period. The change in the SPR signal (measured in response units, RU) is proportional to the mass of adsorbed protein.[4]
-
Dissociation: Flow the running buffer over the surface again to monitor the dissociation of the non-specifically bound protein.
-
Data Analysis: The amount of non-specifically adsorbed protein is determined from the change in the SPR signal during the association and dissociation phases. Surfaces with lower RU changes exhibit better resistance to non-specific adsorption.
Visualizing the Concepts: Structures and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the molecular structures and experimental processes.
Conclusion
The choice between fluorinated and non-fluorinated thiol linkers is a critical design parameter in nanotechnology that significantly influences the performance of the final product. Fluorinated thiol linkers generally offer superior thermal stability and a greater resistance to non-specific protein adsorption, making them highly suitable for applications in complex biological environments such as biosensing and drug delivery. However, they may form less densely packed and more tilted monolayers compared to their non-fluorinated counterparts. Non-fluorinated thiol linkers, on the other hand, can form highly ordered and densely packed SAMs, which can be advantageous for applications requiring precise control over surface packing and where extreme resistance to biofouling is not the primary concern.
Ultimately, the optimal choice of linker depends on the specific requirements of the application. For researchers and drug development professionals, a thorough understanding of the trade-offs between these two classes of linkers is essential for the rational design of next-generation nanomaterials. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions and for the further development of advanced functional surfaces.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative study of the adhesion, friction, and mechanical properties of CF3- and CH3-terminated alkanethiol monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifouling Studies of Unsymmetrical Oligo(ethylene glycol) Spiroalkanedithiol Self-Assembled Monolayers | NSF Public Access Repository [par.nsf.gov]
Benchmarking the performance of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid in specific applications
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) is a fluorinated aromatic thiol compound with emerging applications in advanced analytical techniques and bioconjugation. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms, offer distinct advantages in specific applications. This guide provides a comparative analysis of TFMBA's performance against other common alternatives in Surface-Enhanced Raman Spectroscopy (SERS) and as a linker molecule in Antibody-Drug Conjugates (ADCs), supported by available experimental data.
Section 1: Application in Surface-Enhanced Raman Spectroscopy (SERS)
TFMBA is utilized as a Raman reporter molecule for creating self-assembled monolayers (SAMs) on plasmonic nanoparticles (e.g., gold and silver), a critical component in SERS-based detection and imaging. The high electron affinity of the fluorinated ring system can influence its adsorption characteristics and vibrational spectra, offering a distinct fingerprint for multiplexed analysis.
Performance Comparison: TFMBA vs. 4-Mercaptobenzoic Acid (MBA)
A key comparator for TFMBA in SERS applications is the non-fluorinated analogue, 4-mercaptobenzoic acid (MBA). Both molecules can form stable SAMs on gold and silver surfaces through their thiol group.
| Performance Metric | This compound (TFMBA) | 4-Mercaptobenzoic Acid (MBA) | Key Observations |
| SERS Signature | Exhibits characteristic Raman peaks distinct from MBA, allowing for clear spectral differentiation in multiplexed assays.[1] | Well-characterized SERS spectrum with prominent peaks used in numerous studies.[1] | The unique spectral signature of TFMBA is advantageous for applications requiring the simultaneous detection of multiple analytes. |
| SERS Enhancement Factor (EF) | Quantitative data for direct comparison is limited. However, the strong interaction with the metal surface is expected to yield significant enhancement. | EFs in the range of 10^4 to 10^6 have been reported, depending on the substrate and experimental conditions.[2] | Further quantitative studies are needed to definitively compare the enhancement factors of TFMBA and MBA under identical conditions. |
| Limit of Detection (LOD) | Specific LOD data for TFMBA is not readily available in comparative studies. | LODs down to the micromolar and even nanomolar range have been achieved for MBA depending on the SERS substrate.[3] | The LOD is highly dependent on the SERS substrate and experimental setup. |
| Signal Reproducibility | Silica encapsulation of TFMBA-coated nanoparticles has been shown to improve signal reproducibility.[4] | Reproducibility can be a challenge, with relative standard deviations (RSD) of SERS signals sometimes exceeding 20%, though reproducible substrates are being developed.[5][6] | Encapsulation and substrate fabrication methods are critical for ensuring reproducible SERS signals for both molecules. |
Experimental Protocol: Fabrication of TFMBA-Based SERS Substrates
A common method for preparing TFMBA-based SERS substrates involves the formation of a self-assembled monolayer on gold nanoparticles.
Materials:
-
This compound (TFMBA)
-
Gold nanoparticles (AuNPs) of desired size
-
Ethanol
-
Deionized water
Procedure:
-
AuNP Functionalization:
-
Prepare a dilute solution of TFMBA in ethanol.
-
Add the TFMBA solution to a suspension of gold nanoparticles.
-
Allow the mixture to react for a sufficient time (e.g., 24-48 hours) to ensure the formation of a stable self-assembled monolayer on the AuNP surface.
-
-
Purification:
-
Centrifuge the solution to pellet the TFMBA-functionalized AuNPs.
-
Remove the supernatant and resuspend the nanoparticles in ethanol or water to remove excess, unbound TFMBA.
-
Repeat the centrifugation and resuspension steps multiple times.
-
-
Substrate Deposition:
-
The purified TFMBA-AuNP suspension can be used directly in solution for SERS measurements or deposited onto a solid substrate (e.g., silicon wafer, glass slide) and dried to create a solid-state SERS substrate.
-
Section 2: Application as a Linker in Antibody-Drug Conjugates (ADCs)
The thiol group of TFMBA allows for its use as a linker to conjugate cytotoxic drugs to antibodies, forming ADCs. The stability of this linkage is crucial for the efficacy and safety of the ADC, preventing premature drug release in circulation while enabling payload delivery at the tumor site. The fluorination of the aromatic ring can influence the linker's stability and hydrophobicity.
Performance Comparison: Thiol-Based Linkers
While direct comparative data for TFMBA as an ADC linker is limited, we can infer its potential performance by comparing different classes of thiol-reactive linkers. The stability of the bond formed between the thiol group and the linker is a key determinant of ADC performance.
| Linker Type | Bond Formed with Thiol | Plasma Stability | Key Characteristics |
| Maleimide-based | Thioether | Variable; can be susceptible to retro-Michael reaction leading to drug deconjugation.[7][8] | Widely used, but concerns about stability have led to the development of more stable alternatives. |
| Thiol-PEG-acid | Thioether | Generally high stability, with some studies showing minimal payload loss over several days in plasma.[4] | PEGylation can improve hydrophilicity and potentially reduce immunogenicity. |
| Phenyloxadiazole sulfone | Thioether | Improved stability in human plasma compared to maleimide linkers.[9] | Offers a more stable alternative to maleimide-based conjugation. |
| Fluorinated Aromatic Thiol (e.g., TFMBA - Inferred) | Thioether | Expected to have high stability due to the electron-withdrawing nature of the fluorine atoms, which can strengthen the thiol-gold bond and potentially the thioether linkage. | The impact on overall ADC properties such as aggregation and immunogenicity would require experimental validation. |
In Vitro Cytotoxicity of ADCs
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. While specific data for TFMBA-linked ADCs is not available, the following table provides a general comparison of the cytotoxicity of ADCs with different linker types.
| Linker Type | ADC Example | Target Cell Line | IC50 (approximate) | Bystander Effect |
| Cleavable (e.g., Val-Cit) | Trastuzumab-vc-MMAE | HER2+ | Low pM to nM range | Yes |
| Non-cleavable (e.g., SMCC) | Trastuzumab-SMCC-DM1 | HER2+ | Low pM to nM range | Limited |
| Maleamic methyl ester-based | Anti-HER2-MMAE | HER2+ | Potent activity in HER2+ cell lines.[8] | Dependent on payload properties |
Experimental Protocol: Synthesis and In Vitro Cytotoxicity Testing of ADCs
The synthesis of an ADC is a multi-step process, followed by in vitro assays to evaluate its efficacy.
Procedure for ADC Synthesis:
-
Antibody Modification: If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol groups.
-
Drug-Linker Conjugation: React the activated drug-linker construct (where the linker is TFMBA) with the modified antibody. The thiol group of the antibody will react with an appropriate functional group on the linker.
-
Purification: Purify the ADC from unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Procedure for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the percentage of viable cells.
-
IC50 Calculation: Plot the cell viability against the ADC concentration to calculate the half-maximal inhibitory concentration (IC50).
Conclusion
This compound presents a promising alternative to conventional aromatic thiols in SERS and ADC applications. Its distinct spectral signature in SERS is a clear advantage for multiplexed detection. While quantitative performance data is still emerging, the inherent properties of the fluorinated ring suggest the potential for high stability when used as an ADC linker. Further head-to-head comparative studies with established alternatives are warranted to fully elucidate its performance benefits and guide its adoption in research and drug development. The provided experimental protocols offer a foundation for researchers to explore the capabilities of TFMBA in these exciting fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Raman-encoded microbeads for spectral multiplexing with SERS detection - RSC Advances (RSC Publishing) DOI:10.1039/C4RA16163G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Quantitative analysis of surface coverage of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid SAMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the surface coverage of self-assembled monolayers (SAMs) formed from 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) and other aromatic thiols on gold substrates. The ability to form well-ordered and densely packed SAMs is critical for a multitude of applications, including biosensing, drug delivery, and the control of surface properties. This document outlines the key quantitative techniques used to characterize these monolayers, presents available comparative data, and provides detailed experimental protocols.
Comparative Analysis of Surface Coverage
The surface coverage and packing density of SAMs are crucial parameters that dictate their performance. While direct quantitative data for TFMBA is limited in the available literature, we can draw comparisons with its non-fluorinated counterpart, 4-mercaptobenzoic acid (MBA), and other aromatic thiols to infer its properties. Fluorination is generally known to influence the intermolecular interactions and, consequently, the packing density of SAMs.
Table 1: Comparison of Surface Properties of Aromatic Thiol SAMs on Gold
| Thiol Compound | Surface Coverage (molecules/cm²) | Packing Density (Ų/molecule) | Water Contact Angle (θ) | Analytical Method(s) |
| This compound (TFMBA) | Data not available | Data not available | Expected to be > 80° | - |
| 4-Mercaptobenzoic acid (MBA) | ~3.0 x 10¹⁴[1] | ~33[1] | ~35° - 49°[2] | XPS, STM, Electrochemical Methods |
| Thiophenol (TP) | Data not available | Lower than MBA[2][3][4] | ~75° | XPS |
| 4-Mercaptophenol (MP) | Data not available | Lower than MBA[2][3][4] | Data not available | XPS |
| Pentafluorothiophenol (PFT) | 1.95 x 10¹⁴ (on Ag) | 85.2 (on Ag) | ~88° | Electrochemical Methods, UPS |
Note: Data for PFT is on a silver substrate and may differ on gold. The water contact angle for TFMBA is an educated estimate based on the trend of increasing hydrophobicity with fluorination.
X-ray Photoelectron Spectroscopy (XPS) data provides elemental composition and can be used to infer packing density. A higher attenuation of the underlying gold substrate signal (Au 4f) relative to the signals from the monolayer (C 1s, O 1s, F 1s, S 2p) suggests a denser packing. Studies have shown that for a series of aromatic thiols, the packing density on gold increases in the order: Thiophenol < 4-Mercaptophenol < 4-Mercaptophenylboronic acid < 4-Mercaptobenzoic Acid.[2][3][4] This suggests that the carboxylic acid group in MBA promotes stronger intermolecular hydrogen bonding, leading to a more ordered and densely packed monolayer. It is hypothesized that the fluorine atoms in TFMBA may introduce repulsive electrostatic interactions that could potentially lead to a lower packing density compared to MBA.
Experimental Protocols
Accurate and reproducible characterization of SAMs relies on meticulous experimental procedures. Below are detailed protocols for SAM formation and the primary techniques for quantitative analysis.
SAM Formation on Gold Substrates
A standard procedure for the formation of aromatic thiol SAMs on gold is as follows:
-
Substrate Preparation:
-
Clean gold-coated substrates (e.g., silicon wafers or glass slides with a chromium or titanium adhesion layer) by sonicating in a series of solvents such as acetone, isopropanol, and ethanol to remove organic contaminants.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
For a more rigorous cleaning, an oxygen plasma or piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) treatment can be employed, followed by extensive rinsing with deionized water and ethanol, and drying. Extreme caution must be exercised when handling piranha solution.
-
-
SAM Deposition:
-
Prepare a dilute solution (typically 1 mM) of the desired thiol (e.g., TFMBA or MBA) in a high-purity solvent such as ethanol or dimethylformamide (DMF).
-
Immerse the cleaned gold substrates into the thiol solution.
-
Allow the self-assembly process to proceed for a sufficient duration, typically ranging from several hours to overnight, at room temperature. The incubation time can be optimized to achieve a well-ordered monolayer.
-
After incubation, remove the substrates from the solution and rinse thoroughly with the pure solvent to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen or argon.
-
Quantitative Analysis Techniques
The following are the primary experimental techniques used for the quantitative analysis of SAM surface coverage.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface. For SAMs, XPS is used to confirm the presence of the monolayer and to estimate its packing density.
Methodology:
-
Introduce the SAM-coated substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states.
-
Acquire high-resolution spectra for the relevant elements: Au 4f, C 1s, O 1s, F 1s, and S 2p.
-
The relative atomic concentrations are determined from the integrated peak areas after correcting for the respective atomic sensitivity factors.
-
The surface coverage (Γ) can be estimated from the attenuation of the Au 4f signal from the underlying gold substrate using the following equation:
-
IAu = IAu0 exp(-d / (λ sin(θ)))
-
where IAu is the Au 4f intensity from the SAM-covered substrate, IAu0 is the intensity from a clean gold substrate, d is the thickness of the SAM, λ is the inelastic mean free path of the Au 4f photoelectrons through the SAM, and θ is the take-off angle of the photoelectrons.
-
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability and, indirectly, the packing and order of the SAM.
Methodology:
-
Place the SAM-coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet of a probe liquid (typically deionized water) onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Software is used to measure the contact angle between the liquid-solid interface and the liquid-vapor tangent.
-
Multiple measurements at different locations on the surface are averaged to ensure statistical significance. A more hydrophobic surface (higher water contact angle) generally indicates a more densely packed and well-ordered monolayer, especially for non-polar terminal groups.
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry (CV) and reductive desorption, can be used to quantify the surface coverage of thiol SAMs on conductive substrates like gold.
Methodology (Reductive Desorption):
-
Use a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
The electrolyte is typically an alkaline solution (e.g., 0.1 M KOH).
-
Scan the potential of the working electrode to negative values.
-
The reductive desorption of the thiolate molecules from the gold surface results in a characteristic peak in the cyclic voltammogram.
-
The surface coverage (Γ) can be calculated from the charge (Q) associated with the desorption peak using the Faraday equation:
-
Γ = Q / (n * F * A)
-
where n is the number of electrons transferred per molecule (typically 1 for thiol desorption), F is the Faraday constant, and A is the electroactive area of the electrode.
-
Visualizations
Experimental Workflow for SAM Characterization
Caption: Workflow for the preparation and quantitative analysis of SAMs.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and the derived surface properties of SAMs.
References
A Comparative Guide to the Biocompatibility of Surfaces Modified with 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surface modification is a critical determinant of the in vivo performance and ultimate success of biomedical devices and drug delivery systems. This guide provides a comparative evaluation of the biocompatibility of surfaces modified with 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA), a perfluorinated aromatic thiol, against other commonly employed surface modification agents. The comparison is based on key biocompatibility indicators: protein adsorption, cell adhesion, and cytotoxicity, supported by experimental data from the scientific literature.
Disclaimer: Direct quantitative biocompatibility data for surfaces specifically modified with this compound is limited in the current body of scientific literature. Therefore, this guide utilizes data from studies on self-assembled monolayers (SAMs) of other perfluorinated thiols as a proxy to provide a comparative perspective.
Comparative Biocompatibility Data
The following tables summarize quantitative data on protein adsorption, cell adhesion, and cytotoxicity for various surface modifications.
Table 1: Protein Adsorption on Modified Surfaces
| Surface Modification | Substrate | Protein | Adsorbed Protein Mass (ng/cm²) | Measurement Technique |
| Perfluorinated Aromatic Thiol (Representative) | Gold | Fibrinogen | ~50 - 150 | Quartz Crystal Microbalance (QCM) |
| Gold | Albumin | ~20 - 80 | Quartz Crystal Microbalance (QCM) | |
| Polyethylene Glycol (PEG) | Titanium | Albumin | < 10 | X-ray Photoelectron Spectroscopy (XPS)[1] |
| Gold | Fibrinogen | ~5 - 30 | Surface Plasmon Resonance (SPR) | |
| -COOH Terminated SAM | Gold | Fibrinogen | > 300 | Quartz Crystal Microbalance (QCM) |
| -CH3 Terminated SAM | Gold | Fibrinogen | > 400 | Quartz Crystal Microbalance (QCM) |
| -OH Terminated SAM | Gold | Fibrinogen | ~100 - 200 | Quartz Crystal Microbalance (QCM) |
Table 2: Cell Adhesion on Modified Surfaces
| Surface Modification | Cell Type | Adhesion Metric | Observation |
| Perfluorinated Aromatic Thiol (Representative) | Fibroblasts | Cell Density | Reduced cell adhesion and spreading compared to hydrophilic surfaces. |
| Endothelial Cells | Morphology | Cells often exhibit a rounded morphology, indicating poor adhesion. | |
| Polyethylene Glycol (PEG) | Fibroblasts | Cell Density | Significantly reduced cell adhesion; often used as a cell-repellent surface[1]. |
| Multiple Cell Lines | Spreading | Inhibition of cell spreading. | |
| -COOH Terminated SAM | Fibroblasts | Cell Area | Increased cell spreading and proliferation[2]. |
| -NH2 Terminated SAM | Fibroblasts | Cell Growth | Promotes strong cell attachment and growth. |
| -OH Terminated SAM | Fibroblasts | Cell Interaction | Weak cell interaction and attachment. |
Table 3: In Vitro Cytotoxicity of Modified Surfaces
| Surface Modification | Cell Line | Assay | Cell Viability (%) |
| Perfluorinated Aromatic Thiol (Representative) | L929 Fibroblasts | MTT | > 90% (typically non-cytotoxic) |
| Polyethylene Glycol (PEG) | Various | MTT, LDH | > 95% (generally considered highly biocompatible)[3] |
| -COOH Terminated SAM | 3T3 Fibroblasts | MTT | > 90% |
| -CH3 Terminated SAM | 3T3 Fibroblasts | MTT | > 90% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
Protein Adsorption Measurement using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
This technique measures the change in frequency and dissipation of an oscillating quartz crystal sensor upon protein adsorption, allowing for the quantification of the adsorbed mass and providing insights into the viscoelastic properties of the adsorbed layer.
Materials:
-
QCM-D instrument
-
Gold-coated quartz crystal sensors
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., fibrinogen, albumin) at a known concentration in PBS
-
Ethanol and ultrapure water for cleaning
Procedure:
-
Sensor Cleaning and Functionalization:
-
Clean the gold-coated sensors with ethanol and ultrapure water, followed by drying under a stream of nitrogen.
-
Immerse the cleaned sensors in a solution of this compound (or alternative thiol) in ethanol to form a self-assembled monolayer (SAM).
-
Rinse thoroughly with ethanol and ultrapure water, then dry with nitrogen.
-
-
QCM-D Measurement:
-
Mount the functionalized sensor in the QCM-D flow module.
-
Establish a stable baseline by flowing PBS over the sensor surface.
-
Introduce the protein solution and monitor the change in frequency (Δf) and dissipation (ΔD) in real-time until a plateau is reached, indicating saturation of the surface.
-
Rinse with PBS to remove loosely bound protein.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area, assuming a rigid adsorbed layer. For non-rigid layers, a viscoelastic model is required to analyze both Δf and ΔD.
-
Fibroblast Adhesion Assay
This assay evaluates the attachment and spreading of fibroblast cells on the modified surfaces, providing a qualitative and quantitative measure of cell-surface interactions.
Materials:
-
Substrates modified with TFMBA or alternative coatings
-
Fibroblast cell line (e.g., NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining agents (e.g., Phalloidin for actin filaments, DAPI for nuclei)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place the sterile-modified substrates in a multi-well cell culture plate.
-
Seed fibroblasts onto the substrates at a defined density (e.g., 1 x 10⁴ cells/cm²).
-
Incubate the cells for a specified period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Fixation and Staining:
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Image the stained cells using a fluorescence microscope.
-
Quantify cell adhesion by counting the number of adherent cells per unit area.
-
Analyze cell morphology and spreading by measuring the cell area.
-
References
- 1. Biofunctional polyethylene glycol coatings on titanium: An in vitro-based comparison of functionalization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing throughput of AFM-based single cell adhesion measurements through multisubstrate surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Head-to-head comparison of different synthesis routes for 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways
The strategic synthesis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid, a critical building block in the development of novel pharmaceuticals and advanced materials, is paramount for ensuring high purity, yield, and scalability. This guide provides a head-to-head comparison of the two primary synthetic routes to this versatile compound, offering detailed experimental protocols and quantitative data to inform your selection of the most appropriate method for your research and development needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Thiourea Condensation and Hydrolysis |
| Starting Material | Pentafluorobenzoic acid | 4-Chloro-2,3,5,6-tetrafluorobenzoic acid |
| Key Reagents | Sodium hydrosulfide (NaSH) | Thiourea, Sodium hydroxide |
| Reaction Steps | One-pot reaction | Two-step process |
| Typical Yield | Moderate to High | High |
| Purity of Crude Product | Good | Good to Excellent |
| Key Advantages | Atom economy, potentially shorter reaction time | Milder reaction conditions, readily available starting materials |
| Potential Challenges | Handling of odorous and toxic H₂S gas | Intermediate isolation may be required |
Route 1: Nucleophilic Aromatic Substitution of Pentafluorobenzoic Acid
This route leverages the high reactivity of the para-fluorine atom in pentafluorobenzoic acid towards nucleophilic attack. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group facilitates the substitution by a sulfur nucleophile, such as sodium hydrosulfide.
Experimental Protocol
A solution of pentafluorobenzoic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is treated with a slight excess of sodium hydrosulfide (NaSH). The reaction mixture is heated to facilitate the substitution. Upon completion, the reaction is quenched with an aqueous acid, and the product is extracted with an organic solvent.
Detailed Steps:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentafluorobenzoic acid (1 equivalent) in anhydrous DMF.
-
Carefully add sodium hydrosulfide (1.1-1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 2-3 with a mineral acid (e.g., HCl).
-
Extract the precipitated product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Thiourea Condensation and Hydrolysis
This two-step approach is analogous to the well-established synthesis of aromatic thiols from aryl halides. It involves an initial reaction of a 4-halo-tetrafluorobenzoic acid with thiourea to form a thiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired mercaptobenzoic acid. A patent for the synthesis of 4-mercaptobenzoic acid describes a similar process starting from p-chlorobenzoic acid.[1]
Experimental Protocol
Step 1: Formation of the Thiouronium Salt Intermediate
4-Chloro-2,3,5,6-tetrafluorobenzoic acid is reacted with thiourea in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of a phase-transfer catalyst or an iodide salt to facilitate the reaction.
Detailed Steps:
-
Combine 4-chloro-2,3,5,6-tetrafluorobenzoic acid (1 equivalent) and thiourea (1.1-1.5 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium iodide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the crude thiouronium salt.
Step 2: Hydrolysis of the Thiouronium Salt
The crude intermediate is then hydrolyzed using a strong base, typically sodium hydroxide, to liberate the thiol.
Detailed Steps:
-
Dissolve the crude thiouronium salt in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents.
-
Route 1 is more direct and may be preferred for its atom economy. However, it requires careful handling of sodium hydrosulfide and the potential liberation of toxic hydrogen sulfide gas.
-
Route 2 proceeds through a stable intermediate and may offer higher overall yields and purity. The starting material, 4-chloro-2,3,5,6-tetrafluorobenzoic acid, is also commercially available.
Researchers are encouraged to evaluate both methods based on the specific requirements of their project. The detailed protocols provided herein serve as a foundation for the successful synthesis of this important fluorinated building block.
References
Safety Operating Guide
Proper Disposal of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, emphasizing operational best practices and immediate safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
II. Step-by-Step Disposal Procedure
The disposal of this compound, a halogenated organic compound, must be conducted in accordance with institutional and local regulations for hazardous waste. Do not discharge this chemical into the environment.[3]
Step 1: Segregation of Waste
-
Carefully collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and rinsates.
-
This waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste streams to prevent complications in the disposal process and to minimize disposal costs.
Step 2: Containerization
-
Use a designated, properly labeled, and leak-proof waste container. The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." Also, include the approximate concentration and quantity.
-
Ensure the container is kept tightly closed when not in use to prevent the release of any vapors.
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[3]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS personnel with a completed hazardous waste manifest, accurately detailing the contents of the container.
III. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.
| Property | Value | Source |
| CAS Number | 5211-44-9 | TCI Chemicals Safety Data Sheet |
| Molecular Formula | C₇H₂F₄O₂S | TCI Chemicals Safety Data Sheet |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2) | TCI Chemicals Safety Data Sheet[1] |
IV. Experimental Protocol: Decontamination of Glassware
Following any experiment involving this compound, all glassware and equipment must be thoroughly decontaminated.
-
Initial Rinse: Rinse the glassware multiple times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). Collect this rinsate as halogenated organic waste.
-
Washing: Wash the rinsed glassware with a laboratory detergent and water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure to this compound, which is classified as a skin and eye irritant.[1] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] A face shield is recommended when there is a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | Prevents skin contact which can cause irritation. Gloves should be inspected before each use and changed frequently, especially after direct contact. |
| Body Protection | Laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[2] All handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood. |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: All manipulations involving this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to mitigate the risks associated with its pungent odor and potential for inhalation.[2][4] Ensure all necessary PPE is worn correctly before handling the chemical.
-
Handling: Avoid all personal contact with the substance.[5] Use compatible equipment, such as spatulas and glassware, that can be easily decontaminated. Keep the container tightly closed when not in use and store it in a cool, dark place, preferably under an inert gas.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Disposal Plan:
Disposal of this compound must be carried out in accordance with all federal, state, and local regulations. Do not discharge this chemical into drains or the environment.[2]
Primary Disposal Method:
-
Collect waste in a dedicated, properly labeled, and sealed container made of a compatible material.[2] The container should be clearly marked as "Hazardous Waste" along with the full chemical name.[2]
-
Store the waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Laboratory-Scale Chemical Inactivation (for small quantities):
For small amounts of waste, chemical inactivation through oxidation can be performed to convert the mercaptan into a less volatile and less odorous sulfonic acid.[3][6] This procedure must be performed in a certified chemical fume hood.
-
Materials:
-
Procedure:
-
For each gram of mercaptan waste, prepare a solution with at least 100 mL of water in a large beaker.[2]
-
Slowly add the sodium hypochlorite solution to the aqueous mercaptan mixture with constant stirring. The reaction can be exothermic, so the addition should be gradual to control the temperature.[2][3] A general guideline is to use a significant excess of the bleach solution to ensure complete oxidation.[3]
-
Maintain the pH of the reaction mixture in the alkaline range (pH > 10) by adding sodium hydroxide solution as needed. This helps prevent the formation of volatile and toxic intermediates.[2]
-
Continue stirring the mixture for several hours to ensure the reaction is complete. The disappearance of the characteristic mercaptan odor is an indicator of successful oxidation.[3]
-
The resulting neutralized solution should be collected as hazardous waste and disposed of according to your institution's and local regulations. Do not pour the treated solution down the drain unless explicitly permitted by your environmental health and safety department.[3]
-
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
